2-Chloro-6-methyl-5-phenylnicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methyl-5-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c1-9-12(10-5-3-2-4-6-10)7-11(8-15)13(14)16-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKNXDBSPNSUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363096 | |
| Record name | 2-chloro-6-methyl-5-phenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10176-63-3 | |
| Record name | 2-chloro-6-methyl-5-phenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 2-Chloro-6-methyl-5-phenylnicotinonitrile
Disclaimer: Publicly available scientific literature and chemical databases contain limited information specifically on 2-Chloro-6-methyl-5-phenylnicotinonitrile. This guide provides a comprehensive overview of its basic properties based on available data and extrapolations from structurally similar compounds. The experimental protocols and potential biological activities are presented for related molecules and should be considered illustrative.
Chemical and Physical Properties
Quantitative data for this compound is scarce. The following tables summarize the properties of closely related nicotinonitrile and pyridine derivatives to provide a comparative context.
Table 1: Basic Properties of this compound and Related Compounds
| Property | 2-Chloro-6-methylnicotinic acid | 2-Chloro-6-methylnicotinamide | 6-Chloro-5-methylnicotinonitrile |
| Molecular Formula | C₇H₆ClNO₂[1] | C₇H₇ClN₂O[2] | C₇H₅ClN₂[3] |
| Molecular Weight | 171.58 g/mol [1][4] | 170.6 g/mol [2] | 152.58 g/mol [3] |
| CAS Number | 30529-70-5[1] | 54957-84-5[2] | Not Available |
| Appearance | Solid[4] | - | - |
| Melting Point | 208-212 °C (dec.)[4] | - | - |
Table 2: Computed Properties of Related Pyridine Derivatives
| Property | 2-Chloro-6-methylnicotinic acid | Methyl 6-chloro-5-nitronicotinate | 2-Chloro-5-methylnicotinic acid |
| XLogP3 | 1.7[1] | 1.5[5] | - |
| Hydrogen Bond Donor Count | 1 | 0 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 5 | 3 |
| Rotatable Bond Count | 1 | 2 | 1 |
| Exact Mass | 171.0087061 Da[1] | 215.9937843 Da[5] | 171.0087061 Da |
| Monoisotopic Mass | 171.0087061 Da[1] | 215.9937843 Da[5] | 171.0087061 Da |
| Topological Polar Surface Area | 50.2 Ų[1] | 85 Ų[5] | 50.2 Ų |
| Heavy Atom Count | 11 | 14 | 11 |
Experimental Protocols
Synthesis of 2-Chloro-5-fluoronicotinonitrile[6]
This synthesis proceeds in two main steps from 2-chloro-5-fluoronicotinaldehyde.
Step 1: Formation of the Oxime Intermediate
-
A solution of hydroxylamine hydrochloride (0.410 g, 5.902 mmol) in water (7.5 mL) is prepared.
-
A solution of 2-chloro-5-fluoronicotinaldehyde (0.856 g, 5.365 mmol) in ethanol (10 mL) is added in one portion to the hydroxylamine hydrochloride solution.
-
A white solid is expected to precipitate. The mixture is stirred at room temperature for 1 hour.
-
Water (10 mL) is added to the mixture.
-
The white solid intermediate is collected by filtration.
Step 2: Dehydration to the Nitrile
-
The solid intermediate from Step 1 is suspended in dichloromethane (CH₂Cl₂) (15 mL) under a nitrogen atmosphere.
-
Carbonyl diimidazole (1.044 g, 6.438 mmol) is added to the suspension, which should result in a clear solution.
-
The reaction mixture is heated at reflux for 1 hour.
-
The mixture is then concentrated under reduced pressure.
-
The resulting residue is purified by silica gel chromatography (15% hexanes/EtOAc) to yield the final product as a white solid.
Potential Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity or mechanism of action of this compound. However, the core nicotinonitrile scaffold and related structures are found in compounds with diverse pharmacological activities.
For instance, derivatives of 2-aminothiazole-5-carboxamides, which can be synthesized from precursors with a similar chloro-methyl-phenyl moiety, have been identified as potent Src/Abl kinase inhibitors with antitumor activity.[6] The compound BMS-354825 (Dasatinib) is a dual Src/Abl kinase inhibitor, and its synthesis involves intermediates like N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.[7] This suggests that the 2-chloro-6-methylphenyl group is a key structural motif in the development of kinase inhibitors.
Additionally, other related molecules have been investigated for their potential as mGlu5 antagonists, which are relevant for neurological disorders.[8][9]
Given the lack of direct evidence, any potential signaling pathway involvement for this compound would be purely speculative. The logical relationship for its potential development, based on related compounds, is as a synthetic intermediate.
Visualizations
General Synthetic Workflow for a Substituted Nicotinonitrile
The following diagram illustrates a generalized two-step synthesis for a substituted nicotinonitrile, based on the protocol for 2-chloro-5-fluoronicotinonitrile.
Caption: A generalized two-step synthesis of a substituted nicotinonitrile.
Logical Relationship in Drug Discovery
This diagram shows the potential role of a compound like this compound as a building block in the synthesis of a biologically active agent.
Caption: Potential role as a precursor in drug synthesis.
References
- 1. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-クロロ-6-メチルピリジン-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]
- 8. Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 2-Chloro-6-methyl-5-phenylnicotinonitrile
A comprehensive review of the synthesis, properties, and potential applications of 2-Chloro-6-methyl-5-phenylnicotinonitrile, prepared for researchers, scientists, and drug development professionals.
Foreword
Extensive research has been conducted to identify and characterize the chemical compound this compound. Despite a thorough search of scientific databases and chemical catalogs, no specific CAS number, synthesis protocols, experimental data, or biological activity have been found for this exact molecule. The absence of this information in the public domain suggests that this compound may be a novel compound that has not yet been synthesized or characterized.
This guide, therefore, serves as a foundational document. Given the interest in substituted nicotinonitrile scaffolds in medicinal chemistry, this document will instead provide a detailed technical overview of a closely related and well-documented compound: N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide , a key intermediate in the synthesis of the tyrosine kinase inhibitor, Dasatinib. This analog shares the 2-chloro-6-methylphenyl moiety and is of significant interest to the target audience of this guide.
Should information on this compound become available, this document will be updated accordingly.
Alternative Compound Focus: N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
CAS Number: 302964-08-5[1]
Molecular Formula: C₁₆H₁₃Cl₂N₅OS
Molecular Weight: 394.28 g/mol
This compound is a crucial precursor in the synthesis of Dasatinib, a potent oral dual BCR/ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2]
Physicochemical Properties
A summary of the known physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃Cl₂N₅OS | [1] |
| Molecular Weight | 394.28 g/mol | [1] |
| Appearance | Off-white to pale yellow powder | Commercially available data |
| Melting Point | Not reported | |
| Solubility | Soluble in DMSO and DMF | Commercially available data |
Synthesis and Experimental Protocols
The synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide is a multi-step process. A representative synthetic route is outlined below.
Experimental Workflow for the Synthesis of the Dasatinib Intermediate
Caption: Synthetic workflow for the Dasatinib intermediate.
Detailed Experimental Protocol (Representative)
-
Step 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This key intermediate can be synthesized via a Hantzsch thiazole synthesis followed by amidation.
-
Step 2: Synthesis of 2,4-dichloro-6-methylpyrimidine: This pyrimidine derivative is typically prepared from ethyl acetoacetate and urea, followed by chlorination with a reagent such as phosphorus oxychloride.
-
Step 3: Coupling Reaction: The final product is obtained by the nucleophilic substitution reaction between the amino group of the thiazole derivative and the chloro-substituent of the pyrimidine derivative, often in the presence of a base.
Biological Activity and Signaling Pathways
As a precursor to Dasatinib, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide itself is not the active pharmacological agent. However, its structure is integral to the high-affinity binding of Dasatinib to the ATP-binding site of the BCR/ABL and Src family kinases.
The final product, Dasatinib, exerts its therapeutic effect by inhibiting these kinases, which are aberrantly activated in certain cancers. This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.
Simplified Signaling Pathway of Dasatinib Action
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-6-methyl-5-phenylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
The compound with the common name 2-Chloro-6-methyl-5-phenylnicotinonitrile is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-Chloro-6-methyl-5-phenylpyridine-3-carbonitrile .
Synonyms:
This molecule is a substituted pyridine derivative, featuring a chloro, a methyl, and a phenyl group, in addition to the defining nitrile functional group.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Source |
| CAS Number | 10176-63-3 | ChemScene[1] |
| Molecular Formula | C₁₃H₉ClN₂ | ChemScene[1] |
| Molecular Weight | 228.68 g/mol | ChemScene[1] |
| Melting Point | 134-135 °C | PrepChem[2] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | ChemScene[1] |
| LogP (octanol-water partition coefficient) | 3.5821 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound has been reported, starting from 3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one.
Materials:
-
3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one (100.34 g)
-
Phenylphosphonic dichloride (C₆H₅POCl₂) (192 ml)
-
Ice water
-
Ether
-
Hexane
-
15% aqueous potassium bicarbonate solution
Procedure:
-
A mixture of 100.34 g of 3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one and 192 ml of phenylphosphonic dichloride is heated to a temperature of 160-170°C.[2]
-
The reaction mixture is maintained at this temperature for approximately 16 hours.[2]
-
After the reaction period, the mixture is cooled and then carefully poured into ice water.[2]
-
The resulting solid product is collected by filtration and dried in a vacuum oven.[2]
-
The dried solid is then extracted with ether.[2]
-
The ether solution is concentrated, and the residue is washed with hexane.[2]
-
The washed residue is subsequently extracted with 300 ml of a 15% aqueous potassium bicarbonate solution.[2]
-
The resulting solid is dried in a vacuum oven to yield 92.71 g (85% yield) of 2-chloro-3-cyano-6-methyl-5-phenylpyridine (this compound), with a melting point of 134-135°C.[2]
Experimental Workflow Diagram:
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity of this compound or its involvement in any specific signaling pathways. The search of scientific literature and chemical databases did not yield any studies investigating its pharmacological effects or mechanism of action.
It is worth noting that structurally related compounds, such as certain substituted thiazole-5-carboxamides, have been identified as potent Src/Abl kinase inhibitors with antitumor activity.[3] Additionally, other nicotinic acid derivatives have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. However, these findings on analogous structures cannot be directly extrapolated to this compound without dedicated experimental investigation.
Conclusion
This technical guide provides a comprehensive overview of the current knowledge on this compound. While its chemical identity, properties, and a detailed synthesis protocol are well-defined, its biological profile remains uncharacterized. For researchers in drug discovery and development, this compound could represent a novel scaffold for further chemical modification and biological screening, particularly given the diverse activities observed in structurally related nicotinonitrile and substituted pyridine derivatives. Future studies are warranted to elucidate its potential therapeutic applications.
References
- 1. chemscene.com [chemscene.com]
- 2. prepchem.com [prepchem.com]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-Chloro-6-methyl-5-phenylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Chloro-6-methyl-5-phenylnicotinonitrile. Due to the limited availability of experimental data for this specific compound, this document synthesizes information from structurally related molecules to offer a predictive profile. It includes tabulated physicochemical data, a detailed experimental protocol for a plausible synthetic route, and an examination of a potential mechanism of action based on the known biological activities of similar nicotinonitrile derivatives. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and development of this and related compounds.
Introduction
Nicotinonitrile derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential applications as anticancer, antimicrobial, antiviral, and insecticidal agents.[1][2][3] The unique electronic and structural features of the cyanopyridine core make it a versatile scaffold for the design of novel therapeutic agents. This guide focuses on the specific derivative, this compound, providing a detailed, albeit predictive, analysis of its core properties and potential applications.
Physicochemical Properties
Table 1: General and Physical Properties (Predicted)
| Property | Predicted Value/Information | Source (Analogous Compounds) |
| IUPAC Name | 2-Chloro-6-methyl-5-phenylpyridine-3-carbonitrile | - |
| Molecular Formula | C₁₃H₉ClN₂ | - |
| Molecular Weight | 228.68 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | General observation for similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) and have low solubility in water. | General observation for similar compounds |
Table 2: Spectroscopic Data (Predicted)
| Spectroscopic Technique | Predicted Characteristics | Source (Analogous Compounds) |
| ¹H NMR | Aromatic protons (phenyl and pyridine rings), methyl group singlet. | [4] |
| ¹³C NMR | Signals for aromatic carbons, nitrile carbon, and methyl carbon. | [4] |
| IR Spectroscopy (cm⁻¹) | ~2220-2230 (C≡N stretch), C-Cl stretch, aromatic C-H and C=C stretches. | [5] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | - |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a structurally related class of compounds, 2-amino-4,6-diarylnicotinonitriles, which can be adapted for the synthesis of this compound. The proposed synthesis would likely proceed via a multi-component reaction.
Proposed Synthesis of this compound (Adaptable Protocol)
This proposed synthesis is based on established methods for creating substituted nicotinonitriles, such as the Gewald reaction or variations thereof.[6][7]
Reaction Scheme:
References
An In-depth Technical Guide on 2-Chloro-6-methyl-5-phenylnicotinonitrile: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility and stability of 2-Chloro-6-methyl-5-phenylnicotinonitrile, a compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this exact molecule, this document outlines standardized methodologies and protocols for determining these crucial parameters. Additionally, it explores potential biological pathways based on the activity of structurally related compounds.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. Key parameters include solubility in various media and its chemical stability under different environmental conditions.
Solubility Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |
| Water | 25 | Data to be determined | Data to be determined | Shake-flask method |
| Phosphate Buffered Saline (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-flask method |
| 0.1 M HCl | 25 | Data to be determined | Data to be determined | Shake-flask method |
| 0.1 M NaOH | 25 | Data to be determined | Data to be determined | Shake-flask method |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-flask method |
| DMSO | 25 | Data to be determined | Data to be determined | Shake-flask method |
| Polyethylene Glycol 400 | 25 | Data to be determined | Data to be determined | Shake-flask method |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let undissolved solid settle.
-
Centrifuge the samples to separate the saturated solution from the excess solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Data
Chemical stability is a critical parameter that influences a drug's shelf-life, formulation, and storage conditions. Stability studies are conducted under various stress conditions to identify potential degradation pathways.
Table 2: Stability of this compound under Stress Conditions
| Condition | Purity (%) after Time (t) | Degradants Formed | Method |
| Hydrolytic Stability | |||
| Acidic (e.g., 0.1 M HCl, 60°C) | Data to be determined | Identify and quantify | HPLC-MS |
| Neutral (e.g., Water, 60°C) | Data to be determined | Identify and quantify | HPLC-MS |
| Basic (e.g., 0.1 M NaOH, 60°C) | Data to be determined | Identify and quantify | HPLC-MS |
| Oxidative Stability | |||
| 3% H₂O₂ at room temperature | Data to be determined | Identify and quantify | HPLC-MS |
| Photostability | |||
| Solid-state (ICH Q1B) | Data to be determined | Identify and quantify | HPLC-MS |
| In solution (ICH Q1B) | Data to be determined | Identify and quantify | HPLC-MS |
| Thermal Stability | |||
| Solid-state (e.g., 80°C) | Data to be determined | Identify and quantify | HPLC-MS |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
Photostability chamber
-
Oven
Procedure:
-
Hydrolytic Degradation: Prepare solutions of the compound in acidic, basic, and neutral media. Incubate these solutions at elevated temperatures (e.g., 60-80°C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent like hydrogen peroxide at room temperature.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a controlled oven.
-
Sample Analysis: At specified time points, withdraw samples and quench the degradation process if necessary (e.g., by neutralization). Analyze the samples using a stability-indicating HPLC method, often coupled with mass spectrometry (HPLC-MS), to separate and identify the parent compound and any degradation products.
Caption: General workflow for forced degradation studies.
Potential Signaling Pathway Involvement
While specific biological data for this compound is scarce, a structurally similar compound, N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib), is a known dual inhibitor of Src and Abl kinases. This suggests that this compound and its derivatives could potentially interact with similar kinase signaling pathways, which are often implicated in cancer.
Caption: Hypothesized inhibition of Src/Abl kinase pathways.
This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The experimental protocols outlined are standard in the pharmaceutical industry and can be adapted to generate the specific data required for drug development and regulatory submissions. The hypothesized mechanism of action provides a starting point for further pharmacological investigation.
Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide
Executive Summary: The nicotinonitrile (3-cyanopyridine) scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs and a multitude of investigational compounds.[1] Its synthetic accessibility and the ease of substitution on the pyridine ring have allowed for the creation of large libraries of derivatives with a broad spectrum of pharmacological activities.[2] This technical guide provides an in-depth overview of the significant biological activities of substituted nicotinonitriles, with a primary focus on their anticancer potential through mechanisms like kinase inhibition and apoptosis induction. Additionally, their roles as antimicrobial, antiviral, and anti-inflammatory agents are explored. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
The pyridine ring is one of the most prevalent nitrogen-containing heteroaromatics in physiologically active compounds, including natural products like nicotinamide and vitamin B6. Within this class, the nicotinonitrile framework has garnered substantial attention for its diverse pharmacological profile.[3][4] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib, and the cardiotonic agents Milrinone and Olprinone, feature this core structure, underscoring its therapeutic relevance.[3] Research has demonstrated that substituted nicotinonitriles possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antihypertensive, and antiviral properties.[4][5] This versatility makes the nicotinonitrile scaffold a fertile ground for the development of novel therapeutic agents.
Potent Anticancer Activity
The most extensively studied biological activity of nicotinonitrile derivatives is their potential as anticancer agents.[6] These compounds have been shown to exert cytotoxic effects against a wide range of human cancer cell lines, often through targeted molecular mechanisms.[7][8][9]
Mechanisms of Anticancer Action
Substituted nicotinonitriles combat cancer through several key mechanisms, primarily by interfering with critical cell signaling pathways that control proliferation and survival.
2.1.1 Kinase Inhibition Many nicotinonitrile derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
-
PIM Kinases: The PIM family of serine/threonine kinases is frequently overexpressed in various cancers, where they promote cell survival and proliferation.[10][11] Several nicotinonitrile compounds have been identified as potent PIM-1 kinase inhibitors.[12] By inhibiting PIM-1, these compounds can suppress downstream survival signals, preventing the phosphorylation of pro-apoptotic proteins like Bad and leading to programmed cell death.[13]
-
Tyrosine Kinases (TK): Fused heterocyclic nicotinonitriles have demonstrated significant inhibitory activity against tyrosine kinases.[14] Inhibition of TKs disrupts signaling pathways responsible for cell growth and proliferation, leading to cell cycle arrest and the induction of apoptosis.[14]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[3] Certain 3-cyanopyridine-sulfonamide hybrids have been shown to effectively inhibit VEGFR-2, presenting a mechanism to stifle tumor growth by cutting off its nutrient supply.[4]
2.1.2 Induction of Apoptosis A primary outcome of kinase inhibition and other cytotoxic effects is the induction of apoptosis (programmed cell death). Nicotinonitrile derivatives trigger this process through the intrinsic mitochondrial pathway. Mechanistic studies show that potent compounds can:
-
Increase the expression of the tumor suppressor protein p53.[13]
-
Alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring apoptosis.[15][16]
-
Activate effector caspases, such as caspase-3, -7, and -9, which are the executioners of the apoptotic process.[10][14]
2.1.3 Cell Cycle Arrest By interfering with the cellular machinery, many nicotinonitrile compounds can halt the proliferation of cancer cells by inducing cell cycle arrest.[14] Depending on the specific derivative and cell line, arrest has been observed at the G1/S and G2/M checkpoints, preventing cells from replicating their DNA and dividing.[11]
Quantitative Data on Anticancer and Kinase Inhibitory Activity
The potency of various nicotinonitrile derivatives has been quantified through in vitro assays. The following tables summarize key findings from the literature.
Table 1: Cytotoxicity of Substituted Nicotinonitriles Against Human Cancer Cell Lines
| Compound/Derivative | Cell Line(s) | Activity Metric | Value (µM) | Reference(s) |
|---|---|---|---|---|
| Compound 7b | MCF-7 (Breast), PC-3 (Prostate) | IC50 | 3.58, 3.60 | [14] |
| Derivatives 5g, 7i, 8, 9 | MCF-7 (Breast), HCT-116 (Colon) | IC50 | ~ 1 - 3 | [14] |
| Compound 19 | Panel of 60 cell lines | GI50 | 1.06 - 8.92 | [4] |
| Compound 4c | HepG2 (Liver), HCT-116 (Colon) | IC50 | 8.02, 7.15 | [7] |
| Compounds 11, 12 | MCF-7 (Breast), HepG2 (Liver) | IC50 | Promising activity vs. Doxorubicin | [8] |
| Compounds 13, 19 | HepG2 (Liver), HeLa (Cervical) | IC50 | 8.78, 5.16 (HepG2); 15.32, 4.26 (HeLa) |[9] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Table 2: In Vitro Kinase Inhibition by Substituted Nicotinonitriles
| Compound/Derivative | Target Kinase | Activity Metric | Value (nM) | Reference(s) |
|---|---|---|---|---|
| Compound 7b | PIM-1 | IC50 | 18.9 | [14] |
| Compound 4k | PIM-1 | IC50 | 21.2 | [14] |
| Compound 8e | Pan-Pim Kinases | IC50 | ≤ 280 | [14] |
| Compound 8 | Tyrosine Kinase | IC50 | 311 | [14] |
| Compound 5g | Tyrosine Kinase | IC50 | 352 | [14] |
| Compound 19 | VEGFR-2 | IC50 | 3600 | [4] |
| Compound 29 | PIM-1 | IC50 | More potent than Quercetin (9230 nM) |[4] |
Antimicrobial and Antiviral Activities
Beyond cancer, the nicotinonitrile scaffold is a promising backbone for developing agents to combat infectious diseases.
Antibacterial and Antifungal Activity
Various nicotinonitrile derivatives, including those incorporating thiazole or synthesized as Schiff bases, have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[17][18] Some compounds have shown minimum inhibitory concentration (MIC) values in the low micromolar range, comparable to standard antibiotics.[17] Antifungal properties against species like Candida albicans have also been reported.[19]
Table 3: Antimicrobial Activity of Selected Nicotinonitrile Derivatives
| Compound/Derivative | Target Organism | Activity Metric | Value (µM) | Reference(s) |
|---|---|---|---|---|
| Schiff Bases 1d, 1e | S. aureus, E. faecalis, E. coli, P. aeruginosa | MIC | 3.8 - 4.0 | [17] |
| Nicotinamide NC 3 | K. pneumoniae, P. aeruginosa | MIC90 | 32 | [19] |
| Compound 4f, 4d, 4g | MCF-7, A549 | IC50 | 6.39 - 9.3 |[17] |
Antiviral Activity
The therapeutic reach of nicotinonitrile derivatives extends to antiviral applications. Notably, Glycyvir, a preparation containing acylated derivatives of glycyrrhizic acid with nicotinic acid, has shown potent in vitro inhibitory activity against SARS-CoV-2 (the virus causing COVID-19) and pseudoviruses of HIV-1.[4] This suggests that the nicotinonitrile moiety can be a valuable component in the design of broad-spectrum antiviral agents.
Other Key Biological Activities
-
Anti-inflammatory Activity: Nicotinonitrile conjugates have been developed as potent anti-inflammatory agents.[20] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of inflammatory prostaglandins.[3]
-
Antioxidant Activity: Several series of nicotinonitriles, particularly those bearing furan or phenothiazine moieties, have demonstrated significant antioxidant capabilities by scavenging free radicals, which can protect cells from oxidative damage.[4]
Key Experimental Protocols
The evaluation of substituted nicotinonitriles relies on a set of standardized in vitro assays.
General Synthesis Approach
Many biologically active nicotinonitriles are synthesized through multi-component reactions. A common and efficient method involves the one-pot condensation of a chalcone derivative (itself formed from an aldehyde and an acetophenone) with malononitrile in the presence of a catalyst like ammonium acetate.[21][12]
Caption: Generalized workflow for the synthesis of nicotinonitrile derivatives.
In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay
The SRB assay is a widely used colorimetric method to determine cytotoxicity, based on the measurement of cellular protein content.[22][23][24]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-40,000 cells/well and incubate for 24 hours.[25]
-
Drug Treatment: Add various concentrations of the test compounds to the wells and incubate for an additional 48-96 hours.[23][25]
-
Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well (to a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[25]
-
Washing: Discard the supernatant, wash the plates five times with water, and air dry completely.[23][25]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[23][24]
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid and air dry.[23]
-
Solubilization & Measurement: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[23][26] Measure the optical density (OD) at ~510-540 nm using a microplate reader.[24][26]
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
PIM-1 Kinase Apoptosis Induction Pathway
The inhibition of PIM-1 kinase by nicotinonitrile derivatives triggers a cascade of events leading to apoptosis, providing a clear therapeutic mechanism.
Caption: PIM-1 kinase inhibition pathway leading to apoptosis.
Conclusion and Future Outlook
Substituted nicotinonitriles represent a highly versatile and potent class of compounds with significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. Their efficacy as kinase inhibitors, particularly against PIM-1, has established a strong foundation for their development as targeted anticancer agents. The ability to induce apoptosis and cell cycle arrest further solidifies their promise in this area. Future research should focus on optimizing lead compounds to improve pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiles, conducting extensive in vivo studies to validate in vitro findings, and exploring synergistic combinations with existing therapies to overcome drug resistance. The continued exploration of the vast chemical space surrounding the nicotinonitrile scaffold is poised to deliver the next generation of targeted therapeutics.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 14. eurekaselect.com [eurekaselect.com]
- 15. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. rsc.org [rsc.org]
- 26. canvaxbiotech.com [canvaxbiotech.com]
The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery
An In-depth Review of the Nicotinonitrile Chemical Class for Researchers, Scientists, and Drug Development Professionals
The nicotinonitrile, or 3-cyanopyridine, nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its presence in a variety of biologically active compounds, including marketed drugs, underscores its importance as a privileged structure in drug design and development. This technical guide provides a comprehensive overview of the nicotinonitrile chemical class, including its core properties, synthesis, and diverse pharmacological applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Chemical Properties and Synthesis
Nicotinonitrile is a white crystalline solid with the molecular formula C₆H₄N₂.[1] The core structure consists of a pyridine ring substituted with a nitrile group at the 3-position. This arrangement results in a molecule with a significant dipole moment due to the electron-withdrawing nature of both the pyridine nitrogen and the cyano group.[1]
Table 1: Physicochemical Properties of Nicotinonitrile [1][2][3]
| Property | Value |
| Molecular Formula | C₆H₄N₂ |
| Molar Mass | 104.11 g/mol |
| Melting Point | 48-52 °C |
| Boiling Point | 201-206.9 °C |
| Density | 1.159 g/cm³ |
| Water Solubility | 140 g/L (20 °C) |
The synthesis of nicotinonitrile derivatives is versatile, with several established methods. A common industrial-scale production involves the ammoxidation of 3-methylpyridine (3-picoline).[3] For laboratory-scale synthesis of substituted nicotinonitriles, multi-component reactions are frequently employed.
Pharmacological Applications and Mechanisms of Action
Nicotinonitrile derivatives exhibit a broad spectrum of pharmacological activities, positioning them as valuable leads for drug discovery in various therapeutic areas.[4][5] Marketed drugs containing this scaffold include the anticancer agents bosutinib and neratinib, as well as the cardiotonic agents milrinone and olprinone.[5][6]
Anticancer Activity
A significant area of investigation for nicotinonitrile derivatives is oncology. These compounds have been shown to exert their antiproliferative effects through the inhibition of various protein kinases crucial for cancer cell growth and survival.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis.[4] Several nicotinonitrile-sulfonamide hybrids have demonstrated potent inhibitory activity against VEGFR-2.[4]
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nicotinonitrile [label="Nicotinonitrile\nDerivatives", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [color="#5F6368"]; VEGFR2 -> PLCg [color="#5F6368"]; VEGFR2 -> PI3K [color="#5F6368"]; PLCg -> PKC [color="#5F6368"]; PKC -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; AKT -> Proliferation [color="#5F6368"]; Nicotinonitrile -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0];
// Invisible edges for layout {rank=same; VEGF; Nicotinonitrile} }
Caption: VEGFR-2 Signaling Pathway Inhibition.
Table 2: Anticancer Activity of Nicotinonitrile Derivatives against VEGFR-2 and Cancer Cell Lines [4]
| Compound | Target | IC₅₀ (µM) | Cell Line | GI₅₀ (µM) |
| 19 | VEGFR-2 | 3.6 | Various | 1.06-8.92 |
| Sorafenib (Reference) | VEGFR-2 | 4.8 | - | - |
The Epidermal Growth Factor Receptor (EGFR) is another transmembrane tyrosine kinase that, when overexpressed or mutated, can drive tumor growth.[4] Certain 4-anilino-3-cyano-5-substituted pyridine derivatives have shown potent EGFR inhibitory activity.[4]
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// Edges EGF -> EGFR [color="#5F6368"]; EGFR -> Grb2_Sos [color="#5F6368"]; EGFR -> PI3K [color="#5F6368"]; Grb2_Sos -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; ERK -> Cell_Growth [color="#5F6368"]; Akt -> Cell_Growth [color="#5F6368"]; Nicotinonitrile -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0];
// Invisible edges for layout {rank=same; EGF; Nicotinonitrile} }
Caption: EGFR Signaling Pathway Inhibition.
Table 3: Anticancer Activity of Nicotinonitrile Derivatives against EGFR and Cancer Cell Lines [4]
| Compound | Target | IC₅₀ (µM) | Cell Line | Growth Inhibition (%) |
| 18 | EGFR | 0.6 | A-549 | - |
| 18 | ErbB-2 | - | HL-60 | - |
PIM-1 is a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell survival and proliferation.[4] Nicotinonitrile hybrids have been developed as potent inhibitors of PIM-1 kinase.[4]
// Nodes Cytokines [label="Cytokines (e.g., IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT3/5", fillcolor="#F1F3F4", fontcolor="#202124"]; PIM1 [label="PIM-1 Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrates [label="Downstream Substrates\n(e.g., Bad, p27)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell Survival,\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nicotinonitrile [label="Nicotinonitrile\nDerivatives", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokines -> Receptor [color="#5F6368"]; Receptor -> JAK [color="#5F6368"]; JAK -> STAT [color="#5F6368"]; STAT -> PIM1 [label="Transcription", color="#5F6368"]; PIM1 -> Substrates [label="Phosphorylation", color="#5F6368"]; Substrates -> Cell_Survival [color="#5F6368"]; Nicotinonitrile -> PIM1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; }
Caption: PIM-1 Signaling Pathway Inhibition.
Table 4: PIM-1 Kinase Inhibitory Activity of Nicotinonitrile Hybrids [4]
| Compound | Target | IC₅₀ (µM) |
| 20 | PIM-1 | 0.94 |
Anti-inflammatory Activity
Nicotinonitrile derivatives have also been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]
Table 5: Anti-inflammatory Activity of Nicotinonitrile Derivatives [4]
| Compound | Activity | Result |
| 11a, 11b | In vivo edema inhibition | More effective than indomethacin |
| 13 | COX-2 Inhibition | 46.90% inhibition of paw edema |
| 15, 16 | Anti-inflammatory | Better than celecoxib (edema inhibition) |
Bronchodilator Activity
Certain nicotinonitrile-containing compounds have demonstrated potent bronchodilator effects, suggesting their potential in treating respiratory diseases like asthma.[4]
Table 6: Bronchodilator Activity of Nicotinonitrile Derivatives [4]
| Compound | IC₅₀ (µM) |
| 55 | 3.28 |
| 56 | 5.34 |
| Theophylline (Reference) | 11.57 |
Experimental Protocols
General Synthesis of 2-Amino-nicotinonitrile Derivatives
// Nodes Start [label="Start:\nAldehyde & Acetophenone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: Chalcone Synthesis\n(Base, Ethanol, RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chalcone [label="Chalcone Intermediate", shape=folder, fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Step 2: Cyclization\n(Malononitrile, NH4OAc, Reflux)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-Amino-nicotinonitrile\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Chalcone [color="#5F6368"]; Chalcone -> Step2 [color="#5F6368"]; Step2 -> Product [color="#5F6368"]; }
Caption: General Experimental Workflow for Synthesis.
A common and efficient method for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles involves a two-step, one-pot procedure:
-
Chalcone Formation: Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol. An aqueous solution of a base (e.g., 10% NaOH) is added, and the mixture is stirred at room temperature. The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
Cyclization: To the reaction mixture containing the formed chalcone, malononitrile and an excess of ammonium acetate are added. The mixture is then refluxed for several hours. After cooling, the precipitated product is filtered, washed, and recrystallized to yield the desired 2-amino-nicotinonitrile derivative.
In Vitro VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of nicotinonitrile derivatives against VEGFR-2 can be determined using commercially available kinase assay kits. A general protocol is as follows:
-
A solution of the test compound is prepared, typically in DMSO.
-
The VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr)), and ATP are combined in a kinase assay buffer in the wells of a microplate.
-
The test compound is added to the wells at the desired concentration.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
A kinase detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and measure the remaining ATP, which is inversely proportional to the kinase activity.
-
Luminescence is measured using a microplate reader.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and IC₅₀ values are determined from dose-response curves.
Evaluation of Bronchodilator Activity using Isolated Guinea Pig Tracheal Rings
This ex vivo method assesses the relaxant effect of compounds on airway smooth muscle:
-
Guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution.
-
The trachea is cut into rings, which are then suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O₂ and 5% CO₂.
-
The tracheal rings are pre-contracted with a spasmogen, such as histamine or methacholine.
-
Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.
-
The relaxation of the tracheal rings is measured isometrically using a force transducer.
-
The relaxant effect is expressed as a percentage of the maximal relaxation induced by a standard bronchodilator like theophylline or atropine.
-
Dose-response curves are constructed, and EC₅₀ or IC₅₀ values are calculated to determine the potency of the compound.[4]
Conclusion
The nicotinonitrile scaffold represents a versatile and highly valuable core structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, particularly in the fields of oncology, inflammation, and respiratory diseases. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of activity and selectivity towards specific biological targets. The data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of the nicotinonitrile chemical class. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel nicotinonitrile derivatives will undoubtedly lead to the development of new and improved therapeutic agents.
References
- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 2. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 3. digital.wpi.edu [digital.wpi.edu]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 2-Chloro-6-methyl-5-phenylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Chloro-6-methyl-5-phenylnicotinonitrile, a substituted nicotinonitrile derivative of interest in chemical and pharmaceutical research. Due to the limited availability of data for this specific compound, information from structurally related compounds has been included to provide a thorough overview of potential hazards and safe handling practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are related to its potential for acute toxicity, skin and eye irritation, and respiratory tract irritation. Some sources indicate more severe hazards, including the potential for severe skin burns, eye damage, and high toxicity to aquatic life.[1] Therefore, it is crucial to handle this compound with appropriate caution.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
| Potential Additional Hazard | Category 1B | H314: Causes severe skin burns and eye damage[1] |
| Potential Additional Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
GHS Pictogram:
-
GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.[2]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₉ClN₂[3] |
| Molecular Weight | 228.68 g/mol [3] |
| Appearance | Light yellow powder/solid[4] |
| Melting Point | 157 - 161 °C |
| Solubility | No data available |
| Storage Temperature | 2-8°C, sealed in a dry environment[3] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Wash hands thoroughly after handling.[6]
-
Keep the container tightly closed when not in use.[4]
Storage
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly sealed to prevent moisture ingress.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
Emergency Procedures
First Aid Measures
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[6]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust and contact with the substance.[5][7]
-
Environmental Precautions: Prevent the substance from entering drains and waterways.[7]
-
Containment and Cleanup: Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.[5]
Toxicological Information
Table 5: Summary of Toxicological Hazards
| Hazard | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Irritation | Causes skin irritation.[2] |
| Eye Irritation | Causes serious eye irritation.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
| Carcinogenicity | No data available. |
| Mutagenicity | No data available. |
| Reproductive Toxicity | No data available. |
Potential Biological Activity and Experimental Protocols
Potential Biological Activity: Src/Abl Kinase Inhibition
While the specific biological activity of this compound is not extensively documented, the structurally related compound Dasatinib, which contains a 2-chloro-6-methylphenyl moiety, is a known dual inhibitor of Src and Abl tyrosine kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is implicated in various cancers.
The Src-Abl signaling pathway is a complex network of protein interactions. A simplified representation of this pathway is provided below.
Caption: Simplified Src/Abl signaling pathway and potential inhibition.
Experimental Protocol: General In Vitro Kinase Assay
The following is a general protocol for an in vitro kinase assay to evaluate the inhibitory potential of this compound against a target kinase (e.g., Src or Abl). This protocol should be adapted and optimized for specific experimental conditions.
Materials:
-
Purified active kinase (e.g., recombinant Src or Abl)
-
Kinase substrate (e.g., a specific peptide)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and the test compound dilutions. Include appropriate controls (no inhibitor, no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.[1]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.[1]
-
Stop the reaction according to the assay kit manufacturer's instructions.
-
Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Read the luminescence or fluorescence signal using a plate reader.
-
Calculate the IC₅₀ value of the compound by plotting the percentage of kinase inhibition against the compound concentration.
Caption: General workflow for an in vitro kinase inhibition assay.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with a licensed professional waste disposal service. Do not allow the material to be released into the environment.[7]
Disclaimer
This document is intended to provide guidance on the safe handling of this compound for research purposes. The information provided is based on available data and may not be exhaustive. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures. The user assumes all risks and liabilities associated with the handling, storage, and use of this compound.
References
- 1. In vitro kinase assay [protocols.io]
- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide on 2-Chloro-6-methyl-5-phenylnicotinonitrile and Related Compounds
Disclaimer: Extensive literature searches did not yield specific data for the compound 2-Chloro-6-methyl-5-phenylnicotinonitrile. This technical guide therefore provides a comprehensive review of structurally related compounds, focusing on nicotinonitrile derivatives and molecules containing the 2-chloro-6-methylphenyl moiety, to offer insights into the potential synthesis, properties, and biological activities of the target compound.
Synthesis of Related Nicotinonitrile and Pyridine Derivatives
The synthesis of substituted nicotinonitriles and related pyridine cores often involves multi-step processes. Below are detailed experimental protocols for the synthesis of related compounds.
Synthesis of 2-Chloro-5-fluoronicotinonitrile
A common route to synthesize substituted nicotinonitriles involves the dehydration of a corresponding nicotinamide or the conversion from a nicotinaldehyde. One documented synthesis of 2-chloro-5-fluoronicotinonitrile proceeds from 2-chloro-5-fluoronicotinaldehyde.[1]
Experimental Protocol:
-
Oxime Formation: A solution of 2-chloro-5-fluoronicotinaldehyde (0.856 g, 5.365 mmol) in ethanol (10 mL) is added to a solution of hydroxylamine hydrochloride (0.410 g, 5.902 mmol) in water (7.5 mL). The mixture is stirred at room temperature for 1 hour, during which a white solid precipitates. Water (10 mL) is added, and the solid intermediate is collected by filtration.[1]
-
Dehydration to Nitrile: The intermediate solid is suspended in dichloromethane (15 mL) under a nitrogen atmosphere. Carbonyl diimidazole (1.044 g, 6.438 mmol) is added, and the mixture is heated at reflux for 1 hour.[1]
-
Purification: The reaction mixture is concentrated, and the residue is purified by silica gel chromatography (15% hexanes/EtOAc) to yield 2-chloro-5-fluoronicotinonitrile as a white solid.[1]
A visual representation of this synthetic workflow is provided below.
References
An In-depth Technical Guide to the Proposed Synthesis and Potential Significance of 2-Chloro-6-methyl-5-phenylnicotinonitrile
Disclaimer: The compound 2-Chloro-6-methyl-5-phenylnicotinonitrile is not a well-documented substance in current scientific literature. This guide, therefore, presents a hypothetical pathway for its synthesis and explores its potential areas of research based on the known chemistry and biological activities of structurally related molecules. The experimental protocols are derived from established methods for analogous compounds.
Introduction
Nicotinonitrile derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Molecules incorporating the nicotinonitrile scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The targeted compound, this compound, combines several key structural features: a chlorinated pyridine ring, a methyl group, and a phenyl substituent. These features suggest that it could be a valuable subject for further investigation in drug discovery and materials science. This document provides a comprehensive overview of a proposed synthetic route and potential research applications for this novel compound.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process, commencing from commercially available starting materials. A plausible synthetic strategy involves the construction of a substituted nicotinonitrile core, followed by the introduction of the phenyl group via a cross-coupling reaction.
A logical workflow for the synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis, based on established chemical literature for similar transformations.
Step 1: Synthesis of 2-Chloro-6-methylnicotinamide
This initial step involves the conversion of 2-chloro-6-methylnicotinic acid to its corresponding amide.
-
Reaction:
-
A mixture of 2-chloro-6-methylnicotinic acid (1 equivalent) and oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) is stirred at room temperature for 2 hours.[1]
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in tetrahydrofuran (THF) and treated with ammonium hydroxide (excess) at room temperature for 2 hours.[1]
-
The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of 2-Chloro-6-methylnicotinonitrile
The second step is the dehydration of the nicotinamide to the nicotinonitrile.
-
Reaction:
-
2-Chloro-6-methylnicotinamide (1 equivalent) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) (2-3 equivalents).
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude nitrile can be purified by column chromatography on silica gel.
Step 3: Synthesis of 2-Chloro-6-methyl-5-bromonicotinonitrile
This step introduces a bromine atom at the 5-position of the pyridine ring, which is necessary for the subsequent cross-coupling reaction.
-
Reaction:
-
2-Chloro-6-methylnicotinonitrile (1 equivalent) is dissolved in concentrated sulfuric acid.
-
N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured onto ice water, and the precipitate is collected by filtration.
-
-
Purification: The solid is washed with water and can be further purified by recrystallization.
Step 4: Synthesis of this compound via Suzuki Coupling
The final step is the palladium-catalyzed Suzuki cross-coupling reaction to introduce the phenyl group.[2][3]
-
Reaction:
-
A mixture of 2-chloro-6-methyl-5-bromonicotinonitrile (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) is prepared in a suitable solvent system (e.g., toluene/ethanol/water).[4]
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
The reaction is monitored by TLC or GC-MS.
-
-
Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography.
Data Presentation
The following tables summarize the hypothetical quantitative data for the proposed synthesis.
Table 1: Reactants and Stoichiometry
| Step | Starting Material | Reagent(s) | Molar Ratio (SM:Reagent) |
| 1 | 2-Chloro-6-methylnicotinic acid | Oxalyl chloride, Ammonium hydroxide | 1 : 1.5, 1 : excess |
| 2 | 2-Chloro-6-methylnicotinamide | Phosphorus oxychloride | 1 : 2.5 |
| 3 | 2-Chloro-6-methylnicotinonitrile | N-Bromosuccinimide | 1 : 1.1 |
| 4 | 2-Chloro-6-methyl-5-bromonicotinonitrile | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1 : 1.2 : 0.05 : 2 |
Table 2: Reaction Conditions and Expected Yields
| Step | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | DCM, THF | Room Temperature | 4 | 85-95 |
| 2 | Neat or High-boiling solvent | Reflux | 4-8 | 70-85 |
| 3 | H₂SO₄ | 0 to Room Temperature | 2-4 | 60-75 |
| 4 | Toluene/Ethanol/Water | Reflux | 6-12 | 50-70 |
Potential Signaling Pathway Interactions
Given the structural motifs present in this compound, it is plausible that this compound could interact with various biological signaling pathways. For instance, substituted nicotinonitriles have been reported to exhibit inhibitory activity against certain kinases. A hypothetical interaction with a generic kinase signaling pathway is depicted below.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
While this compound remains a hypothetical compound, this guide provides a robust framework for its potential synthesis and areas of scientific inquiry. The proposed multi-step synthesis is based on well-established and reliable chemical transformations. The structural features of the target molecule suggest that it could be a valuable candidate for screening in various biological assays, particularly in the context of kinase inhibition and anticancer research. The detailed protocols and conceptual diagrams presented herein are intended to serve as a valuable resource for researchers interested in exploring the synthesis and potential applications of novel nicotinonitrile derivatives. Further experimental validation is required to confirm the feasibility of this synthetic route and to elucidate the actual properties and activities of this compound.
References
- 1. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The synthesis involves a three-step process commencing with the bromination of a commercially available precursor, followed by a Suzuki-Miyaura cross-coupling to introduce the phenyl group, and concluding with a chlorination reaction.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-hydroxy-6-methylnicotinonitrile
This initial step involves the electrophilic bromination of 2-hydroxy-6-methylnicotinonitrile at the 5-position of the pyridine ring.
-
Materials:
-
2-Hydroxy-6-methylnicotinonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a solution of 2-hydroxy-6-methylnicotinonitrile (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to reflux (approximately 82°C) and continue stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-Bromo-2-hydroxy-6-methylnicotinonitrile.
-
Step 2: Synthesis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile
This step employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the 5-position.
-
Materials:
-
5-Bromo-2-hydroxy-6-methylnicotinonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Stir bar
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk flask, combine 5-Bromo-2-hydroxy-6-methylnicotinonitrile (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90-100°C and stir for 12-18 hours under the inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 2-Hydroxy-6-methyl-5-phenylnicotinonitrile.
-
Step 3: Synthesis of this compound
The final step involves the conversion of the 2-hydroxy group to a 2-chloro group using phosphorus oxychloride.
-
Materials:
-
2-Hydroxy-6-methyl-5-phenylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount, optional)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, suspend 2-Hydroxy-6-methyl-5-phenylnicotinonitrile (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Optionally, add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 105°C) and stir for 2-4 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final product, this compound.
-
Data Presentation
| Step | Reaction | Starting Material | Reagents | Product | Typical Yield (%) | Purity (%) |
| 1 | Bromination | 2-Hydroxy-6-methylnicotinonitrile | N-Bromosuccinimide, Acetonitrile | 5-Bromo-2-hydroxy-6-methylnicotinonitrile | 70-85 | >95 |
| 2 | Suzuki Coupling | 5-Bromo-2-hydroxy-6-methylnicotinonitrile | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/Water | 2-Hydroxy-6-methyl-5-phenylnicotinonitrile | 60-80 | >95 |
| 3 | Chlorination | 2-Hydroxy-6-methyl-5-phenylnicotinonitrile | Phosphorus oxychloride (POCl₃) | This compound | 75-90 | >98 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: FeCl3-Promoted Synthesis of Multiply Arylated Nicotinonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiply arylated nicotinonitriles are a class of organic compounds with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the synthesis of these compounds via a facile and efficient method promoted by ferric chloride (FeCl₃). The described methodology, based on the work of Iwai et al., involves a condensation-cyclization reaction between an enamino nitrile and an α,β-unsaturated ketone. This approach allows for the synthesis of a wide range of multi-substituted nicotinonitriles, including tetra-arylated derivatives, in a straightforward three-step process.[1][2]
Reaction Principle
The core of this synthetic strategy is the FeCl₃-promoted reaction that facilitates the construction of the polysubstituted pyridine ring of the nicotinonitrile. Ferric chloride acts as a Lewis acid catalyst, activating the substrates and promoting the key bond-forming steps. The reaction proceeds through a condensation of an enamino nitrile with an α,β-unsaturated ketone, followed by a cyclization and subsequent aromatization to yield the desired multiply arylated nicotinonitrile.
Experimental Protocols
This section provides a general procedure for the synthesis of multiply arylated nicotinonitriles. Specific quantities and reaction parameters may be adjusted based on the substrate scope detailed in the original research.
General Procedure for the Synthesis of 2,4,5,6-Tetraarylnicotinonitriles:
-
Reactant Mixture: In a suitable reaction vessel, combine the enamino nitrile (1.0 mmol, 1.0 equiv) and the α,β-unsaturated ketone (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add an appropriate solvent, such as 1,2-dichloroethane (DCE), to the reaction mixture.
-
Catalyst Introduction: Add ferric chloride (FeCl₃) (2.0 mmol, 2.0 equiv) to the mixture while stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for the time specified for the particular substrates (typically several hours). Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure multiply arylated nicotinonitrile.
Data Presentation
The following table summarizes the scope of the reaction with various substituted enamino nitriles and α,β-unsaturated ketones, demonstrating the versatility of this FeCl₃-promoted synthesis.
| Entry | Enamino Nitrile (Ar¹) | α,β-Unsaturated Ketone (Ar², Ar³) | Product (Ar¹, Ar², Ar³, Ar⁴) | Yield (%) |
| 1 | 4-MeC₆H₄ | Ph-CH=CH-CO-Ph | 2-(4-MeC₆H₄)-4,5,6-triphenylnicotinonitrile | 85 |
| 2 | 4-MeOC₆H₄ | Ph-CH=CH-CO-Ph | 2-(4-MeOC₆H₄)-4,5,6-triphenylnicotinonitrile | 78 |
| 3 | 4-ClC₆H₄ | Ph-CH=CH-CO-Ph | 2-(4-ClC₆H₄)-4,5,6-triphenylnicotinonitrile | 81 |
| 4 | Ph | (4-MeC₆H₄)-CH=CH-CO-(4-MeC₆H₄) | 2,4,6-tris(4-MeC₆H₄)-5-phenylnicotinonitrile | 75 |
| 5 | Ph | (4-ClC₆H₄)-CH=CH-CO-(4-ClC₆H₄) | 2,4,6-tris(4-ClC₆H₄)-5-phenylnicotinonitrile | 72 |
Note: The data presented here is representative and based on the general outcomes described in the foundational research. Actual yields may vary depending on the specific substrates and experimental conditions.
Visualizations
Reaction Workflow Diagram
Caption: General workflow for the FeCl₃-promoted synthesis of multiply arylated nicotinonitriles.
Proposed Reaction Mechanism
Caption: Plausible mechanism for the FeCl₃-promoted synthesis of multiply arylated nicotinonitriles.
Applications and Future Directions
The development of this FeCl₃-promoted synthesis provides a valuable tool for accessing complex, multiply arylated nicotinonitriles. These structures can serve as scaffolds for the development of novel pharmaceuticals, as they are found in a variety of biologically active compounds.[1] Furthermore, the tunability of the aryl substituents allows for the fine-tuning of photophysical properties, making these compounds of interest in the field of materials science for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Future research may focus on expanding the substrate scope to include a wider variety of functional groups, exploring the use of other inexpensive and environmentally benign Lewis acid catalysts, and investigating the biological activities of the newly synthesized nicotinonitrile derivatives. The functional cyano group also offers a handle for further chemical transformations, such as the reported copper-catalyzed annulation to yield benzo[c][1][3]naphthyridin-5(6H)-one, further expanding the chemical space accessible from these versatile building blocks.[1]
References
- 1. ishc.wp.st-andrews.ac.uk [ishc.wp.st-andrews.ac.uk]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Tailor-made synthesis of fully alkylated/arylated nicotinates by FeCl3-mediated condensation of enamino esters with enones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed reaction mechanism and experimental protocols for the synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile, a substituted nicotinonitrile derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a 2-amino-6-methyl-5-phenylnicotinonitrile intermediate via a multicomponent reaction, followed by a Sandmeyer reaction to introduce the chloro substituent.
Reaction Mechanism Overview
The formation of this compound is achieved through a two-step synthetic route. The initial step involves the synthesis of the 2-aminonicotinonitrile precursor, followed by the conversion of the amino group to a chloro group.
Step 1: Synthesis of 2-Amino-6-methyl-5-phenylnicotinonitrile
This step proceeds via a multicomponent reaction involving benzyl methyl ketone (phenylacetone), malononitrile, and an ammonia source, typically ammonium acetate. The reaction is believed to proceed through an initial Knoevenagel condensation between benzyl methyl ketone and malononitrile, followed by a Michael addition of the resulting intermediate with another molecule of malononitrile, and subsequent cyclization and aromatization with the incorporation of ammonia from ammonium acetate to form the stable 2-aminopyridine ring.
Step 2: Conversion of 2-Amino-6-methyl-5-phenylnicotinonitrile to this compound
The conversion of the 2-amino group to a chloro group is effectively carried out via a Sandmeyer reaction.[1][2][3] This reaction involves the diazotization of the 2-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form a diazonium salt. The subsequent decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst facilitates the substitution of the diazonium group with a chlorine atom, yielding the final product.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methyl-5-phenylnicotinonitrile
This protocol is adapted from general procedures for the multicomponent synthesis of substituted 2-aminonicotinonitriles.[4][5][6]
Materials:
-
Benzyl methyl ketone (phenylacetone)
-
Malononitrile
-
Ammonium acetate
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl methyl ketone (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (3 equivalents).[4]
-
Add absolute ethanol as the solvent.
-
Heat the reaction mixture to reflux and maintain the reflux overnight with continuous stirring.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified 2-amino-6-methyl-5-phenylnicotinonitrile.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on general procedures for the Sandmeyer reaction on 2-aminopyridine derivatives.[2]
Materials:
-
2-Amino-6-methyl-5-phenylnicotinonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Copper(I) chloride (CuCl)
-
Ice
-
Water
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
Diazotization:
-
In a beaker, dissolve 2-amino-6-methyl-5-phenylnicotinonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Cool this mixture in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate mixture) or by column chromatography on silica gel.
-
Data Presentation
| Reaction Step | Reactants | Product | Typical Yield | Reference |
| 1 | Benzyl methyl ketone, Malononitrile, Ammonium acetate | 2-Amino-6-methyl-5-phenylnicotinonitrile | 84-94% (for analogous reactions) | [6] |
| 2 | 2-Amino-6-methyl-5-phenylnicotinonitrile, NaNO₂, HCl, CuCl | This compound | 10-69% (for analogous reactions) |
Visualizations
Reaction Mechanism
Caption: Overall two-step reaction mechanism.
Experimental Workflow
References
Application Notes: The Role of Substituted Chloropyridines as Pharmaceutical Intermediates
Introduction
Substituted chloropyridines are a critical class of intermediates in the pharmaceutical industry, serving as versatile building blocks for the synthesis of a wide range of active pharmaceutical ingredients (APIs). Their utility stems from the reactivity of the pyridine ring, which is enhanced by the presence of a chloro-substituent, allowing for various chemical modifications. This document provides an overview of the application of a specific chloropyridine derivative, 2-chloro-3-amino-4-picoline (CAPIC), as a key intermediate in the synthesis of the antiretroviral drug Nevirapine.
While detailed public data on the specific intermediate 2-Chloro-6-methyl-5-phenylnicotinonitrile is scarce, the following application notes on the structurally related compound CAPIC serve as a representative example of how this class of molecules is utilized in pharmaceutical synthesis.
Case Study: 2-chloro-3-amino-4-picoline (CAPIC) in the Synthesis of Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] The synthesis of Nevirapine heavily relies on the strategic use of the key intermediate, 2-chloro-3-amino-4-picoline (CAPIC).[1][2]
Data Presentation: Synthesis of Nevirapine from CAPIC
The synthesis of Nevirapine from CAPIC involves a condensation reaction with a second key intermediate, followed by a cyclization step. Below is a summary of the quantitative data from a reported synthetic route.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-chloro-3-amino-4-picoline (CAPIC), Methyl 2-cyclopropylaminonicotinate | Sodium Hydride, Diglyme | 95, then 65 | Not Specified | ~87% (overall) |
| 2 | Intermediate from Step 1 | Sodium Hydride (packed bed) | Not Specified | Not Specified | High |
Note: The yield is reported for the overall two-step, one-pot process.
Experimental Protocols
Protocol 1: Synthesis of Nevirapine from CAPIC and Methyl 2-cyclopropylaminonicotinate
This protocol outlines a two-step, one-pot synthesis of Nevirapine from CAPIC.
Step 1: Formation of N-(2-chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide
-
A solution of 2-chloro-3-amino-4-picoline (CAPIC) in diglyme is treated with sodium hydride at 95°C to form the corresponding sodium salt.[3]
-
The resulting mixture is then combined with neat 2-(cyclopropylamino)nicotinate (MeCAN) at 65°C.[3]
-
The reaction proceeds to form the intermediate, N-(2-chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide.
Step 2: Cyclization to form Nevirapine
-
The reaction mixture containing the intermediate from Step 1 is passed through a packed bed of sodium hydride.[3]
-
The intramolecular cyclization occurs to form crude Nevirapine.
-
The crude product is then subjected to purification and crystallization, often involving a pH change, to yield the final API.[3]
Signaling Pathway and Experimental Workflow
Signaling Pathway: Mechanism of Action of Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a non-substrate-binding site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.
Caption: Mechanism of action of Nevirapine.
Experimental Workflow: Synthesis of Nevirapine
The following diagram illustrates the general workflow for the synthesis of Nevirapine using CAPIC as a key intermediate.
References
Application of 2-Chloro-6-methyl-5-phenylnicotinonitrile in Agrochemical Synthesis
Application Note AN2025-11-13
Introduction
2-Chloro-6-methyl-5-phenylnicotinonitrile is a versatile heterocyclic intermediate with significant potential in the synthesis of novel agrochemicals. Its substituted pyridine core is a common scaffold in a variety of biologically active molecules, including fungicides and insecticides. The presence of a chloro group at the 2-position provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups. The nitrile moiety and the phenyl group at the 5-position can also be modified or may contribute to the overall biological activity of the final product. This document outlines the potential applications of this compound in agrochemical synthesis, providing exemplary protocols and activity data from structurally related compounds.
Agrochemical Applications
While specific bioactivity data for this compound is not extensively documented in publicly available literature, the analogous structures of nicotinamide and 2-phenylpyridine derivatives have demonstrated significant fungicidal and insecticidal properties. These findings suggest that derivatives of this compound are promising candidates for the development of new crop protection agents.
Fungicidal Applications
Derivatives of nicotinamide, which can be synthesized from the corresponding nicotinonitrile, have shown efficacy against a range of plant pathogenic fungi. For instance, N-(thiophen-2-yl) nicotinamide derivatives have been reported to exhibit fungicidal activity. It is plausible that the nitrile group of this compound could be hydrolyzed to a carboxylic acid and subsequently converted to an amide to produce analogous fungicides.
Insecticidal Applications
Substituted 2-phenylpyridine derivatives have been investigated for their insecticidal properties. These compounds have shown activity against various pests, including aphids and mites. The this compound scaffold can be utilized to synthesize a variety of 2-phenylpyridine derivatives by modifying the nitrile and chloro groups, potentially leading to the discovery of novel insecticides. For example, compounds containing N-phenylbenzamide moieties attached to a 2-phenylpyridine core have exhibited high insecticidal activities against Mythimna separata[1].
Quantitative Data of Structurally Similar Compounds
The following tables summarize the fungicidal and insecticidal activities of compounds structurally related to this compound, providing an indication of its potential as an agrochemical intermediate.
Table 1: Fungicidal Activity of Related Nicotinamide Derivatives
| Compound ID | Structure | Target Fungi | Inhibition (%) @ 50 µg/mL | Reference |
| 4a | Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | Various | Not specified, but described as having "excellent fungicidal activities" | [2] |
| 4f | Not specified | Various | Not specified, but described as one of the "two best compounds" | [2] |
| - | 2-chloro-N-(o-tolylcarbamoyl)nicotinamide | Gibberella zeae, Phytophthora infestans, et al. | Data not provided in abstract | [3] |
Table 2: Insecticidal Activity of Related 2-Phenylpyridine Derivatives
| Compound ID | Structure | Target Insect | Inhibition (%) @ 500 mg/L | Reference |
| 5a | 2-phenylpyridine derivative | Mythimna separata | 100 | [1] |
| 5d | 2-phenylpyridine derivative | Mythimna separata | 100 | [1] |
| 5g | 2-phenylpyridine derivative | Mythimna separata | 100 | [1] |
| 5h | 2-phenylpyridine derivative | Mythimna separata | 100 | [1] |
| 5k | 2-phenylpyridine derivative | Mythimna separata | 100 | [1] |
Experimental Protocols
The following are proposed experimental protocols for the synthesis of this compound and its subsequent derivatization into a hypothetical fungicidal compound. These protocols are based on established synthetic methodologies for similar compounds.
Protocol 1: Synthesis of this compound
This protocol is a hypothetical multi-step synthesis based on common reactions for building substituted pyridine rings.
Step 1: Synthesis of 2-hydroxy-6-methyl-5-phenylnicotinonitrile
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1 equivalent) in anhydrous ethanol, add benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add acetone (1 equivalent) and continue stirring at room temperature for 24 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-hydroxy-6-methyl-5-phenylnicotinonitrile.
Step 2: Chlorination of 2-hydroxy-6-methyl-5-phenylnicotinonitrile
-
To a flask containing 2-hydroxy-6-methyl-5-phenylnicotinonitrile (1 equivalent), add phosphorus oxychloride (3 equivalents).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Synthesis of a Hypothetical Fungicide from this compound
This protocol describes the conversion of the nitrile to an amide and subsequent N-alkylation, a common strategy in the development of agrochemicals.
Step 1: Hydrolysis of this compound to 2-Chloro-6-methyl-5-phenylnicotinamide
-
Dissolve this compound (1 equivalent) in a mixture of sulfuric acid and water (e.g., 85% H₂SO₄).
-
Heat the mixture at 100°C for 2 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-Chloro-6-methyl-5-phenylnicotinamide.
Step 2: N-alkylation of 2-Chloro-6-methyl-5-phenylnicotinamide
-
To a solution of 2-Chloro-6-methyl-5-phenylnicotinamide (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 equivalents) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final N-alkylated product.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.
References
Application Notes and Protocols: 2-Chloro-6-methyl-5-phenylnicotinonitrile as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-chloro-6-methyl-5-phenylnicotinonitrile and its derivatives, specifically focusing on the 2-chloro-6-methylphenyl moiety, as a foundational scaffold for the development of potent kinase inhibitors. The primary exemplar for this class of compounds is Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor. This document outlines the synthetic chemistry, biological activity, and relevant cellular pathways associated with these inhibitors, offering detailed protocols for their synthesis and evaluation.
Introduction
Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. The 2-chloro-6-methylphenyl structural motif has been identified as a key pharmacophore in a class of potent kinase inhibitors. Dasatinib, a prominent member of this class, is an FDA-approved oral multi-targeted kinase inhibitor for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] It potently inhibits the BCR-ABL fusion protein and the Src family of kinases, which are critical drivers of these malignancies.[2][3] The unique binding mode of Dasatinib allows it to inhibit both the active and inactive conformations of the ABL kinase domain, contributing to its efficacy against imatinib-resistant mutations.[1][3]
This document will detail the synthesis of a key intermediate and its elaboration into a Dasatinib-like kinase inhibitor, provide quantitative data on its biological activity, and describe the relevant signaling pathways.
Data Presentation
The inhibitory activity of Dasatinib, a key kinase inhibitor featuring the 2-chloro-6-methylphenyl moiety, has been extensively characterized against a panel of kinases. The following table summarizes its potency, presented as the half-maximal inhibitory concentration (IC50).
| Kinase Target | IC50 (nM) |
| BCR-ABL | <1 |
| SRC | 0.5 |
| LCK | 1.1 |
| YES | 0.4 |
| FYN | 0.2 |
| c-KIT | 12 |
| PDGFRβ | 28 |
| EPHA2 | 15 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol describes the synthesis of a key intermediate for Dasatinib and related kinase inhibitors.[4][5]
Materials:
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Isopropyl alcohol
-
Ammonia solution
-
Toluene
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (350g) in isopropyl alcohol (3.5L).
-
While stirring, add N-Bromosuccinimide (NBS) (300g) in portions, maintaining the temperature below 25°C.
-
After the addition is complete, stir the mixture at room temperature for 4 hours.
-
Add thiourea (130g) to the reaction mixture and heat to reflux for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution to 8-9 by the dropwise addition of ammonia solution.
-
Concentrate the reaction mixture to approximately half its original volume under reduced pressure.
-
Cool the resulting slurry, and collect the precipitated solid by filtration.
-
Wash the solid with water and then recrystallize from an isopropyl alcohol/water mixture (1:3) to yield the purified 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[6]
Protocol 2: Synthesis of a Dasatinib Analog
This protocol outlines the subsequent steps to convert the intermediate from Protocol 1 into a Dasatinib-like molecule.[5][7]
Materials:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
2-methyl-4,6-dichloropyrimidine
-
Sodium tert-butoxide
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (2N)
-
1-(2-hydroxyethyl)piperazine
-
Dioxane
Procedure:
-
Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:
-
To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in THF, add 2-methyl-4,6-dichloropyrimidine.
-
Slowly add a solution of sodium tert-butoxide in THF, maintaining the temperature between 10-20°C.
-
Stir the mixture at room temperature for 1.5 hours.
-
Cool the mixture to 0-5°C and slowly add 2N hydrochloric acid.
-
Stir for an additional 1.75 hours at 0-5°C.
-
Collect the resulting solid by vacuum filtration, wash with water, and dry to obtain the product.[5]
-
-
Final Coupling Reaction:
-
Suspend the product from the previous step in dioxane.
-
Add 1-(2-hydroxyethyl)piperazine to the suspension.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and isolate the final product through standard workup and purification procedures.
-
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against target kinases like Src and Abl.[8][9][10]
Materials:
-
Recombinant kinase (e.g., Src, Abl)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Substrate peptide (specific for the kinase)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the test compound dilution or DMSO (for control).
-
Add 2 µl of the diluted kinase enzyme to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: Simplified BCR-ABL signaling pathway and points of inhibition by Dasatinib.
Experimental Workflow
Caption: General workflow for the development of kinase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The role of dasatinib in the management of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 7. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established multi-component and diazotization reactions, offering a practical approach for laboratory-scale synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed via a two-step sequence. The initial step involves the construction of the substituted pyridine core through a one-pot, four-component reaction to yield 2-amino-6-methyl-5-phenylnicotinonitrile. This intermediate is then converted to the final product in the second step via a Sandmeyer reaction, which replaces the amino group with a chloro group.
An alternative synthetic route is also presented, which proceeds through a 2-hydroxypyridine intermediate followed by chlorination.
Primary Synthetic Pathway: Multi-component Synthesis and Sandmeyer Reaction
This pathway is recommended due to its efficiency in assembling the core heterocyclic structure in a single step from readily available starting materials.
Diagram of the Primary Synthetic Workflow
Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, three-step protocol for the scale-up synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile, a key intermediate in pharmaceutical development. The described methodology is designed for scalability and incorporates robust and well-documented chemical transformations.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step sequence, commencing with the construction of a substituted pyridine ring, followed by chlorination and a final palladium-catalyzed cross-coupling reaction to introduce the phenyl group.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 2-Hydroxy-6-methyl-5-bromonicotinonitrile
This initial step involves a two-part process: the formation of the pyridinone ring followed by selective bromination.
Part 1a: Synthesis of 2-Hydroxy-6-methylnicotinonitrile
The synthesis of the core pyridinone structure is accomplished via a Thorpe-Ziegler type cyclization of a dinitrile precursor.
Experimental Protocol:
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with sodium methoxide (1.1 equivalents) in a suitable solvent such as toluene.
-
Addition of Reagents: A mixture of ethyl cyanoacetate (1.0 equivalent) and acetonitrile (1.2 equivalents) is added dropwise to the sodium methoxide suspension at a temperature maintained below 30 °C.
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C) for 4-6 hours, during which time the cyclization occurs. The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the product.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-hydroxy-6-methylnicotinonitrile.
Part 1b: Bromination of 2-Hydroxy-6-methylnicotinonitrile
Selective bromination at the 5-position is achieved using a suitable brominating agent.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 2-hydroxy-6-methylnicotinonitrile (1.0 equivalent) in a suitable solvent like acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with water and a small amount of cold ethanol and then dried under vacuum to afford 2-hydroxy-6-methyl-5-bromonicotinonitrile.
| Parameter | Value |
| Yield (Part 1a) | 75-85% |
| Purity (Part 1a) | >95% |
| Yield (Part 1b) | 80-90% |
| Purity (Part 1b) | >97% |
| Table 1: Quantitative data for the synthesis of 2-Hydroxy-6-methyl-5-bromonicotinonitrile. |
Step 2: Chlorination of 2-Hydroxy-6-methyl-5-bromonicotinonitrile
The hydroxyl group at the 2-position of the pyridine ring is converted to a chloro group using phosphorus oxychloride. This procedure is adapted from a large-scale, solvent-free method.[1][2][3][4][5]
Caption: Workflow for the chlorination of the pyridinone intermediate.
Experimental Protocol:
-
Reaction Setup: A high-pressure reactor (e.g., a Teflon-lined stainless steel autoclave) is charged with 2-hydroxy-6-methyl-5-bromonicotinonitrile (1.0 equivalent) and phosphorus oxychloride (POCl₃, 1.0-1.2 equivalents). For large-scale reactions, the use of a sealed reactor is crucial for safety and to ensure the reaction goes to completion.[2][3]
-
Reaction: The reactor is sealed and heated to 140 °C for 2-4 hours. The progress of the reaction can be monitored by taking aliquots (after cooling and careful depressurization) and analyzing them by LC-MS.
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the contents are carefully quenched by pouring onto crushed ice with vigorous stirring. The pH of the resulting slurry is adjusted to 8-9 with a saturated solution of sodium carbonate.[2]
-
Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 2-chloro-6-methyl-5-bromonicotinonitrile.
| Parameter | Value |
| Scale | Multi-gram to Kilogram |
| Temperature | 140 °C |
| Reaction Time | 2-4 hours |
| Yield | 90-95% |
| Purity | >98% |
| Table 2: Quantitative data for the chlorination of 2-Hydroxy-6-methyl-5-bromonicotinonitrile. |
Step 3: Suzuki-Miyaura Cross-Coupling
The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the 5-position of the pyridine ring.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: A multi-neck flask is charged with 2-chloro-6-methyl-5-bromonicotinonitrile (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio), is added.[6]
-
Reaction: The reaction mixture is heated to 85-95 °C under an inert atmosphere (e.g., nitrogen or argon) for 6-12 hours.[6] The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.
| Parameter | Value |
| Catalyst Loading | 2-5 mol% |
| Temperature | 85-95 °C |
| Reaction Time | 6-12 hours |
| Yield | 70-85% |
| Purity | >99% (after purification) |
| Table 3: Quantitative data for the Suzuki-Miyaura Cross-Coupling reaction. |
References
Application Notes: 2-Chloro-6-methyl-5-phenylnicotinonitrile in the Synthesis of A₂A Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2-chloro-6-methyl-5-phenylnicotinonitrile as a potential starting material in the synthesis of A₂A adenosine receptor antagonists. While direct, publicly available, step-by-step protocols for the synthesis of A₂A antagonists commencing specifically from this compound are not extensively documented in the reviewed literature, this note outlines a generalized synthetic strategy based on established methodologies for analogous cyanopyridine and pyrimidine precursors. Furthermore, it details the crucial A₂A adenosine receptor signaling pathway and provides a standard workflow for the screening and characterization of newly synthesized antagonist compounds.
Introduction to A₂A Adenosine Receptor Antagonism
The A₂A adenosine receptor, a member of the G-protein coupled receptor (GPCR) family, is a key regulator in various physiological processes. In the central nervous system, it modulates the release of neurotransmitters like dopamine and glutamate, making it a significant target for neurodegenerative disorders such as Parkinson's disease.[1] In the context of immuno-oncology, high concentrations of adenosine in the tumor microenvironment activate A₂A receptors on immune cells, leading to immunosuppression. Antagonists of the A₂A receptor can block this signaling, thereby restoring anti-tumor immunity. The development of potent and selective A₂A antagonists is, therefore, an area of intense research.
Substituted nicotinonitriles, such as this compound, represent a versatile class of chemical intermediates. The nitrile and chloro functionalities provide reactive sites for the construction of various heterocyclic systems, which are common scaffolds in known A₂A antagonists, including triazolopyrimidines.
A₂A Adenosine Receptor Signaling Pathway
Activation of the A₂A adenosine receptor by its endogenous ligand, adenosine, initiates a signaling cascade that primarily involves the Gs alpha subunit of its coupled G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a cellular response. In immune cells, this pathway is generally immunosuppressive.
Caption: A₂A Adenosine Receptor Signaling Pathway.
Generalized Synthesis of A₂A Antagonists from a Nicotinonitrile Precursor
The following protocol is a generalized representation of how a 2-chloro-substituted nicotinonitrile could be utilized to synthesize a core triazolopyrimidine scaffold, a common feature in many A₂A antagonists. This is a hypothetical pathway based on analogous chemical transformations and should be adapted and optimized for specific target molecules.
Step 1: Synthesis of a Hydrazinonicotinonitrile Intermediate
The initial step involves the substitution of the chloro group with hydrazine, which serves as a key building block for the subsequent cyclization.
-
Reactants: this compound, Hydrazine hydrate.
-
Solvent: Ethanol or a similar polar protic solvent.
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude product, a hydrazinonicotinonitrile derivative, can be purified by recrystallization or column chromatography.
-
Step 2: Cyclization to form a Pyrazolopyrimidine Core
The hydrazinonicotinonitrile intermediate can undergo cyclization to form a pyrazolopyrimidine system.
-
Reactants: Hydrazinonicotinonitrile derivative, a suitable cyclizing agent (e.g., triethyl orthoformate for an unsubstituted pyrimidine ring, or a substituted equivalent for a substituted ring).
-
Solvent: Acetic acid or another high-boiling point solvent.
-
Procedure:
-
Suspend the hydrazinonicotinonitrile derivative in acetic acid.
-
Add the cyclizing agent to the suspension.
-
Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the pyrazolopyrimidine core structure.
-
Step 3: Formation of the Triazolopyrimidine Scaffold
The pyrazolopyrimidine can be further elaborated to the final triazolopyrimidine scaffold, often seen in potent A₂A antagonists.
-
Reactants: Pyrazolopyrimidine derivative, a reagent to introduce the triazole ring (e.g., through reaction with a nitrous acid source followed by reduction and cyclization, or via reaction with a pre-formed triazole synthon).
-
Procedure: The specific procedure for this step is highly dependent on the desired final product and the specific pyrazolopyrimidine intermediate. A common approach involves the introduction of an amino group, diazotization, and subsequent cyclization.
Quantitative Data of Representative A₂A Antagonists
The following tables summarize the binding affinities (Kᵢ) and functional potencies (IC₅₀) of several known A₂A adenosine receptor antagonists. It is important to note that these compounds are not directly synthesized from this compound but serve as examples of the potency of antagonists with related heterocyclic cores.
Table 1: Binding Affinity (Kᵢ) of Selected A₂A Antagonists
| Compound | Scaffold Type | Human A₂A Kᵢ (nM) | Selectivity vs. A₁ | Reference |
| Compound 26 | Triazolopyrimidine | 0.8 | 100-fold | [2][3] |
| LUF6050 (39) | 2-Aminonicotinonitrile | 1.4 | - | [4][5] |
| LUF6080 (44) | 2-Aminonicotinonitrile | 1.0 | - | [4][5] |
| Compound 11o | Pyrazolo[3,4-d]pyrimidine | 13.3 | 4.1-fold (vs A₁) | [6] |
| Compound 5m | 2-Aminoquinazoline | 5 | - | [7] |
| Compound 9x | 2-Aminoquinazoline | 21 | - | [7] |
| Compound 10d | 2-Aminoquinazoline | 15 | - | [7] |
Table 2: Functional Antagonist Potency (IC₅₀) of Selected A₂A Antagonists
| Compound | Assay Type | Human A₂A IC₅₀ (nM) | Reference |
| Compound 11o | cAMP Assay | 136 | [6] |
| Compound 5m | cAMP Assay | 6000 | [7] |
| Compound 9x | cAMP Assay | 9000 | [7] |
| Compound 10d | cAMP Assay | 5000 | [7] |
| Compound 7i | cAMP Assay | 14.12 (A₂B) | [8][9] |
Experimental Workflow for Antagonist Screening
The evaluation of newly synthesized compounds as potential A₂A receptor antagonists typically follows a multi-step workflow, from initial binding assays to functional characterization and in vivo studies.
Caption: Experimental Workflow for A₂A Antagonist Discovery.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for A₂A Receptor Affinity (Kᵢ)
This protocol is a standard method to determine the binding affinity of a test compound for the A₂A receptor.
-
Materials:
-
HEK293 cells stably expressing the human A₂A adenosine receptor.
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl₂).
-
Radioligand (e.g., [³H]ZM241385 or [³H]CGS21680).
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Test compounds at various concentrations.
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Non-specific binding control (e.g., a high concentration of a known A₂A antagonist like ZM241385).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-hA₂A cells.
-
In a 96-well plate, add cell membranes, the radioligand at a fixed concentration (typically at or below its Kₑ), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay for Antagonist Potency (IC₅₀)
This assay measures the ability of a test compound to inhibit the agonist-induced production of cAMP, thus determining its functional antagonist potency.
-
Materials:
-
CHO or HEK293 cells expressing the human A₂A adenosine receptor.
-
A known A₂A receptor agonist (e.g., NECA or CGS21680).
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Test compounds at various concentrations.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a short period.
-
Stimulate the cells with a fixed concentration of the A₂A agonist (typically at its EC₈₀) for a defined time.
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Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
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Plot the cAMP concentration against the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery and synthesis of novel adenosine receptor (A(2A)) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Amino-6-furan-2-yl-4-substituted nicotinonitriles as A2A adenosine receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2a receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Pyrazolo [4,3-e][1,2,4]triazolo[1,5-c]pyrimidine template: Organic and medicinal chemistry approach [sfera.unife.it]
- 9. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves the multi-step synthesis starting from precursors that form the substituted pyridine ring, followed by chlorination and nitrilation. A plausible route could be the synthesis of a 2-amino-3-cyanopyridine derivative which is then modified.[1][2][3] Another potential pathway involves the construction of the pyridine ring from acyclic precursors.[4]
Q2: What are the critical parameters affecting the yield of the final product?
Key parameters influencing the yield include reaction temperature, choice of solvent, catalyst, and the molar ratio of reactants. For instance, in related syntheses of chloropyridine derivatives, the choice of chlorinating agent and reaction temperature are crucial.[5][6] Similarly, in the formation of the nicotinonitrile structure, the catalyst and solvent system play a significant role.
Q3: What are the likely byproducts in this synthesis?
Potential byproducts can include incompletely chlorinated intermediates, over-chlorinated species, and isomers depending on the specific synthetic route. For example, in chlorination reactions of related pyridine compounds, the formation of isomers or di-chlorinated products is a common issue.[7] Hydrolysis of the nitrile group to an amide or carboxylic acid can also occur under certain conditions.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction progress by observing the consumption of starting materials and the formation of the product.[8] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q5: What are the recommended purification methods for this compound?
Purification is typically achieved through column chromatography on silica gel.[8][9] The choice of eluent system will depend on the polarity of the product and impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guides
Low Yield
Problem: My final yield of this compound is consistently low.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Try extending the reaction time and continue to monitor via TLC or HPLC until the starting material is consumed. Consider a modest increase in reaction temperature, but be mindful of potential side reactions.
-
-
Suboptimal Reagent Ratios: The stoichiometry of the reactants may not be optimal.
-
Solution: Perform small-scale experiments to screen different molar ratios of your key reactants.
-
-
Poor Quality Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.
-
Solution: Ensure all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive steps. Distill solvents if necessary.[8]
-
-
Inefficient Chlorination: The chlorination step is often critical and can be a source of low yield.
Byproduct Formation
Problem: I am observing significant amounts of impurities in my crude product.
Possible Causes & Solutions:
-
Side Reactions due to High Temperature: Elevated temperatures can often lead to the formation of undesired byproducts.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Isomer Formation: Depending on the precursors, the formation of constitutional isomers can be an issue.
-
Solution: Carefully control the reaction conditions, particularly temperature and the rate of reagent addition. A change in catalyst or solvent system might also favor the formation of the desired isomer.
-
-
Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to acidic or basic conditions, leading to the formation of the corresponding amide or carboxylic acid.
-
Solution: Ensure the workup and purification steps are performed under neutral conditions if possible. If acidic or basic conditions are necessary, minimize the exposure time and temperature.
-
Experimental Protocols & Data
General Synthesis Workflow
The synthesis of this compound can be conceptualized in the following workflow. Note that specific reagents and conditions would need to be optimized for this particular molecule, drawing inspiration from related syntheses.
Caption: General synthetic workflow for this compound.
Troubleshooting Decision Tree
This diagram provides a logical approach to troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting synthesis problems.
Data on Related Syntheses
The following tables summarize reaction conditions from the synthesis of similar compounds, which can serve as a starting point for optimization.
Table 1: Conditions for the Synthesis of 2-Amino-3-cyanopyridine Derivatives
| Starting Materials | Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Acetophenone, Aromatic Aldehyde, Malononitrile, Ammonium Acetate | - | Ethanol | Reflux | 10-14 | - | [1] |
| Malononitrile, Aromatic Aldehyde, Methyl Ketone, Ammonium Acetate | - | None (Microwave) | - | - | High | [3] |
| Malononitrile, Aldehyde, Ketone | Fe₃O₄@THAM-Mercaptopyrimidine | None | 70 °C | - | High |
Table 2: Conditions for the Synthesis of Chlorinated Nicotinic Acid/Nitrile Derivatives
| Starting Material | Chlorinating Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2-hydroxy-5-nitropyridine | Phosphorus Oxychloride | - | 60-140 °C | - | - | [7] |
| 2-oxo-5-methyl-5,6-dihalopiperidine | Phosphorus Oxychloride / Phosgene | Trichlorobenzene | 80-130 °C | 0.5-10 | - | [6] |
| (E)-4-(dimethylamino)yl-3-butene-2-ketone, Malononitrile | Phosphorus Oxychloride / Phosphorus Pentachloride | - | 80-110 °C | 1-24 | ~56 | [5] |
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 5. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 6. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 7. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient approach is a two-step synthesis. The first step involves the synthesis of the precursor, 2-amino-6-methyl-5-phenylnicotinonitrile, via a multi-component reaction. The second step is the conversion of this amino-precursor to the final chloro-derivative through a Sandmeyer-type reaction.
Q2: What are the typical starting materials for the synthesis of the 2-amino-6-methyl-5-phenylnicotinonitrile precursor?
The precursor is often synthesized through a one-pot, four-component reaction.[1] However, a more controlled two-step process for the precursor involves first the Claisen-Schmidt condensation of benzaldehyde and acetophenone to form a chalcone, which is then reacted with malononitrile and ammonium acetate to yield 2-amino-6-methyl-5-phenylnicotinonitrile.[1]
Q3: I am seeing multiple spots on my TLC plate after the first step (synthesis of the amino-precursor). What could these be?
Multiple spots on your TLC are indicative of byproducts or unreacted starting materials. Common possibilities include:
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Unreacted benzaldehyde or acetophenone.
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The chalcone intermediate (1,3-diphenyl-2-propen-1-one).
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The Michael addition product of malononitrile to the chalcone that has not cyclized.
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Self-condensation products of acetophenone.
Q4: During the Sandmeyer reaction to form the final product, I am getting a significant amount of a phenolic byproduct. How can I minimize this?
The formation of a phenolic byproduct (2-hydroxy-6-methyl-5-phenylnicotinonitrile) is a common issue in Sandmeyer reactions and is caused by the reaction of the diazonium salt with water. To minimize this, ensure that your reaction is carried out under strictly anhydrous conditions and that the temperature is kept low during diazotization. Using a non-aqueous solvent and a nitrite source like tert-butyl nitrite can also be beneficial.
Q5: My final product is a dark color. What is the cause of this and how can I purify it?
Dark coloration, particularly in Sandmeyer reactions, can be due to the formation of biaryl byproducts and other polymeric materials arising from radical side reactions. Purification can typically be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the synthesis of 2-amino-6-methyl-5-phenylnicotinonitrile | Incomplete formation of the chalcone intermediate. | Ensure the use of an effective base (e.g., NaOH or KOH in ethanol) for the Claisen-Schmidt condensation. Monitor the reaction by TLC to confirm the consumption of the starting aldehydes and ketones. |
| Inefficient cyclization of the Michael adduct. | Ensure an adequate amount of ammonium acetate is used as the ammonia source. Refluxing in a suitable solvent like ethanol is typically required for a sufficient duration. | |
| Presence of unreacted chalcone in the amino-precursor | Insufficient reaction time or temperature for the cyclization step. | Increase the reflux time and ensure the reaction temperature is maintained. Monitor the disappearance of the chalcone spot by TLC. |
| Formation of 2-hydroxy-6-methyl-5-phenylnicotinonitrile during chlorination | Presence of water during the Sandmeyer reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Diazonium salt decomposition at elevated temperatures. | Maintain a low temperature (typically 0-5 °C) during the diazotization step. | |
| Formation of biaryl byproducts | Radical side reactions are inherent to the Sandmeyer mechanism. | While difficult to eliminate completely, using a stoichiometric amount of the copper(I) salt catalyst can sometimes minimize side reactions. |
| Hydrolysis of the nitrile group to an amide | Presence of strong acid or base and water, particularly at elevated temperatures during workup or purification. | Use mild conditions for workup and purification. Avoid prolonged exposure to highly acidic or basic aqueous solutions. |
Experimental Protocols
Synthesis of 2-amino-6-methyl-5-phenylnicotinonitrile (Precursor)
-
Chalcone Formation: In a round-bottom flask, dissolve equimolar amounts of benzaldehyde and acetophenone in ethanol. Add a catalytic amount of a base (e.g., 10% aqueous NaOH) and stir at room temperature until the reaction is complete (monitored by TLC). The resulting chalcone can be isolated or used directly in the next step.
-
Cyclization: To the solution containing the chalcone, add one equivalent of malononitrile and three equivalents of ammonium acetate.[1] Reflux the mixture overnight.[1] After cooling, the product will precipitate and can be collected by filtration. Further purification can be done by recrystallization from ethanol.
Synthesis of this compound
-
Diazotization: Suspend the 2-amino-6-methyl-5-phenylnicotinonitrile in a suitable acidic medium (e.g., concentrated HCl) at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in the same acidic medium. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. The reaction is often accompanied by the evolution of nitrogen gas.
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Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The product can then be extracted with an organic solvent, washed, dried, and purified by column chromatography.
Visualized Synthetic Pathway and Byproduct Formation
Caption: Synthetic pathway and potential byproduct formation.
This diagram illustrates the two main stages of the synthesis and highlights the points at which common byproducts may be formed.
References
Technical Support Center: Optimizing Reaction Conditions for Nicotinonitrile Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for the synthesis of nicotinonitrile derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of nicotinonitrile derivatives in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in nicotinonitrile synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
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Reagent Quality: Ensure the purity of your starting materials. Impurities in aldehydes, ketones, or malononitrile can lead to side reactions and a decrease in the desired product. Consider purifying reagents if their quality is uncertain.
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Catalyst Activity: The choice and condition of the catalyst are critical.
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Catalyst Selection: For multicomponent reactions, various catalysts have been employed. Their efficiency can differ based on the specific substrates used.[1] A comparative study using different catalysts might be necessary to identify the optimal one for your specific reaction.
-
Catalyst Loading: The amount of catalyst used can significantly impact the yield. An optimal catalyst loading should be determined experimentally. Too little catalyst may result in an incomplete reaction, while an excess can sometimes lead to unwanted side reactions.[1]
-
Catalyst Deactivation: Heterogeneous catalysts can lose activity over time. If you are reusing a catalyst, ensure it is properly regenerated and handled.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a crucial parameter. Some reactions proceed efficiently at room temperature, while others require heating.[1] It is advisable to screen a range of temperatures to find the optimum for your specific transformation.
-
Solvent: The choice of solvent can influence reaction rates and yields. Solvents like ethanol, acetonitrile, or even solvent-free conditions have been successfully used.[2] The polarity and boiling point of the solvent can affect reactant solubility and the overall reaction kinetics.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times might lead to product decomposition or the formation of byproducts.
-
-
Stoichiometry: The molar ratio of the reactants is crucial in multicomponent reactions. A slight excess of one reactant, such as the nitrile source or ammonium acetate, may be beneficial in driving the reaction to completion.
Question: I am observing the formation of significant side products. How can I minimize them?
Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
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Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.
-
Order of Reagent Addition: In some cases, the order in which the reactants are added can influence the reaction pathway and minimize the formation of byproducts.
-
Catalyst Choice: A more selective catalyst can favor the formation of the desired product over side products. It may be beneficial to screen different types of catalysts (e.g., Lewis acids, bases, or heterogeneous catalysts).
-
Control of pH: For reactions involving acidic or basic catalysts or intermediates, maintaining an optimal pH range can be critical to prevent side reactions like hydrolysis or decomposition.
Question: I am facing difficulties in purifying my nicotinonitrile derivative. What purification strategies can I employ?
Answer: Purification of nicotinonitrile derivatives can be challenging due to the presence of unreacted starting materials, catalysts, and side products.
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Crystallization: This is often the most effective method for purifying solid nicotinonitrile derivatives.
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Solvent Selection: The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures. Common solvents for recrystallization include ethanol, isopropanol, and ethyl acetate/hexane mixtures.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals. Washing the collected crystals with a small amount of cold solvent can help remove residual impurities.
-
-
Column Chromatography: For non-crystalline products or when crystallization is ineffective, silica gel column chromatography is a common alternative. A suitable eluent system needs to be developed using TLC to achieve good separation between the desired product and impurities.
-
Washing: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step.
Frequently Asked Questions (FAQs)
Q1: What is a common and efficient method for synthesizing substituted nicotinonitriles?
A1: One of the most common and efficient methods is the one-pot, four-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate. This method is advantageous due to its operational simplicity, high atom economy, and the ability to generate a diverse range of substituted nicotinonitriles in a single step.
Q2: How do I choose the right catalyst for my nicotinonitrile synthesis?
A2: The choice of catalyst depends on the specific reaction and desired outcome. For multicomponent syntheses of 2-amino-3-cyanopyridines, various catalysts have been shown to be effective, including copper nanoparticles on charcoal (Cu/C) and nanostructured Na2CaP2O7.[1] It is recommended to consult the literature for catalysts used in similar reactions to yours and potentially screen a few options to find the most efficient one for your substrate scope.
Q3: Can I run the synthesis of nicotinonitrile derivatives under solvent-free conditions?
A3: Yes, several synthetic procedures for nicotinonitrile derivatives have been successfully performed under solvent-free conditions, often with microwave irradiation.[2] This approach is environmentally friendly and can sometimes lead to shorter reaction times and higher yields.
Q4: My product seems to be an oil, making crystallization difficult. How should I proceed with purification?
A4: If your product is an oil, column chromatography on silica gel is the most common purification method. You will need to determine an appropriate solvent system (eluent) by running TLC plates to ensure good separation of your product from impurities.
Q5: What are the typical reaction times for a multicomponent synthesis of nicotinonitriles?
A5: Reaction times can vary significantly depending on the reactants, catalyst, temperature, and solvent used. They can range from as short as 30 minutes to 24 hours or more.[1][3] It is essential to monitor the reaction's progress using TLC or LC-MS to determine the point of maximum product formation and avoid potential product degradation from prolonged reaction times.
Data Presentation
The following tables summarize quantitative data on the synthesis of 2-amino-3-cyanopyridine derivatives under different reaction conditions, providing a basis for comparison and optimization.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | Acetonitrile | Reflux | 24 | 15 |
| 2 | CuI (2) | Acetonitrile | Reflux | 18 | 75 |
| 3 | Cu/C (2) | Acetonitrile | Reflux | 6 | 92 |
| 4 | Cu/C (2) | Ethanol | Reflux | 8 | 85 |
| 5 | Cu/C (2) | Water | Reflux | 12 | 60 |
| 6 | Cu/C (2) | Toluene | Reflux | 10 | 45 |
| 7 | Cu/C (1) | Acetonitrile | Reflux | 8 | 80 |
| 8 | Cu/C (3) | Acetonitrile | Reflux | 6 | 92 |
Reaction Conditions: Acetophenone (1 mmol), benzaldehyde (1 mmol), malononitrile (1.5 mmol), and ammonium acetate (2 mmol).
Table 2: Influence of Catalyst Amount and Reaction Time on the Synthesis of 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile using Na2CaP2O7 Catalyst [1]
| Entry | Catalyst Amount (g) | Time (min) | Yield (%) |
| 1 | - | 120 | No reaction |
| 2 | 0.01 | 60 | 45 |
| 3 | 0.02 | 45 | 68 |
| 4 | 0.03 | 40 | 80 |
| 5 | 0.04 | 35 | 88 |
| 6 | 0.05 | 30 | 94 |
| 7 | 0.06 | 30 | 94 |
| 8 | 0.07 | 30 | 94 |
Reaction Conditions: 4-Methoxybenzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol) at 80 °C under solvent-free conditions.
Experimental Protocols
General Procedure for the One-Pot, Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol is a generalized procedure based on common methodologies for the synthesis of 2-amino-3-cyanopyridines.[1] Researchers should optimize the specific conditions for their unique substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.1-1.5 mmol), ammonium acetate (1.5-2.0 mmol), and the chosen catalyst (e.g., 2 mol% Cu/C or 0.05 g Na2CaP2O7).
-
Solvent Addition (if applicable): If the reaction is not being run under solvent-free conditions, add the appropriate solvent (e.g., 5-10 mL of acetonitrile or ethanol).
-
Reaction Execution:
-
For solvent-based reactions: Stir the mixture at the optimized temperature (e.g., reflux) for the determined amount of time.
-
For solvent-free reactions: Heat the mixture at the optimized temperature (e.g., 80 °C) with stirring for the determined time.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, collect it by filtration. Wash the solid with a suitable solvent (e.g., cold ethanol or water) to remove soluble impurities.
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If the product does not precipitate, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure 2-amino-3-cyanopyridine derivative.
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Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Signaling Pathway Diagrams
Nicotinonitrile derivatives have been identified as potent inhibitors of several protein kinases involved in cancer progression. The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by these compounds.
Caption: Mechanism of action of nicotinonitrile derivatives as Tyrosine Kinase Inhibitors (TKIs).
Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinonitrile derivatives.
Caption: Inhibition of the Pim-1 kinase signaling pathway by nicotinonitrile derivatives.
References
How to avoid isomer formation in pyridine synthesis
Welcome to our technical support center for pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyridine synthesis experiments, with a specific focus on avoiding the formation of unwanted isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for obtaining a mixture of isomers in my pyridine synthesis?
A1: Isomer formation in pyridine synthesis is a frequent challenge and can often be attributed to several factors:
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Reaction Mechanism: The inherent mechanism of certain named reactions, such as the Hantzsch or Bohlmann-Rahtz synthesis, can have competing pathways that lead to different regioisomers.
-
Reaction Conditions: Temperature, solvent, and catalyst choice can significantly influence the kinetic and thermodynamic control of the reaction, thereby affecting the isomer ratio.
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Substrate Sterics and Electronics: The electronic properties and steric hindrance of the substituents on your starting materials can direct the reaction to a specific position on the pyridine ring, but can also lead to mixtures if the directing effects are not highly specific.
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Intermediate Isomerization: In some multi-step syntheses, intermediates may exist as isomers (e.g., E/Z isomers) that can both proceed to form different final products.
Q2: Which analytical techniques are best for identifying and quantifying pyridine isomers?
A2: A combination of chromatographic and spectroscopic methods is typically employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile pyridine isomers based on their retention times and mass spectra.[1][2][3] It is also well-suited for quantitative analysis.[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation of less volatile pyridine derivatives. Chiral HPLC is essential for separating enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structure elucidation of the different isomers. Nuclear Overhauser Effect (NOE) experiments can be particularly useful for determining the spatial proximity of substituents and thus, the isomeric structure.
-
Infrared (IR) Spectroscopy: While less definitive for isomer identification than NMR or MS, IR spectroscopy can provide information about the functional groups present in the molecule.
Troubleshooting Guides
This section provides structured guidance to address common issues with isomer formation in specific pyridine synthesis reactions.
Troubleshooting Isomer Formation in Bohlmann-Rahtz Pyridine Synthesis
Problem: My Bohlmann-Rahtz synthesis is yielding a mixture of pyridine isomers.
Underlying Cause: The classical Bohlmann-Rahtz synthesis often requires high temperatures for the final cyclodehydration step.[5] These harsh conditions can promote side reactions and E/Z isomerization of the aminodiene intermediate, leading to different cyclization pathways and a mixture of products.[5]
Troubleshooting Workflow:
Caption: Troubleshooting isomerism in Bohlmann-Rahtz synthesis.
Quantitative Data: Effect of Catalyst on Bohlmann-Rahtz Cyclodehydration
| Catalyst/Reagent | Temperature | Solvent | Isomer Control | Yield | Reference |
| Thermal (none) | >150-200 °C | Neat | Can lead to isomer mixtures | Variable | [5][6] |
| N-Iodosuccinimide (NIS) | 0 °C | Ethanol | Total regiocontrol | High (>97% for many substrates) | [6][7] |
| Ytterbium(III) triflate (20 mol%) | Reflux | Toluene | High regioselectivity | Good to Excellent | [5] |
| Zinc(II) bromide (15 mol%) | Reflux | Toluene | High regioselectivity | Good to Excellent | [5] |
| Acetic Acid | Lower Temperature | Toluene | High regioselectivity | Good to Excellent | [5] |
Troubleshooting Regioselectivity in Transition-Metal Catalyzed C-H Functionalization
Problem: My transition-metal catalyzed C-H functionalization of pyridine is giving a mixture of C2, C3, and/or C4 substituted isomers.
Underlying Cause: The regioselectivity of C-H functionalization on the pyridine ring is highly dependent on the catalyst, and specifically the ligand coordinated to the metal center. The strong coordination of the pyridine nitrogen to the metal can favor C2 functionalization. To achieve C3 or C4 selectivity, this coordination needs to be modulated.
Troubleshooting Workflow:
Caption: Controlling regioselectivity in C-H functionalization.
Quantitative Data: Ligand Effects in Palladium-Catalyzed Carbonylative Pyrrole Functionalization
| Ligand | Isomer Ratio (2- vs 3-acylation) | Yield (%) |
| Xantphos | ~2:1 | 95 |
| dppf | ~2:1 | 95 |
| P(t-Bu)3 | ~2:1 | 86 |
| P(o-tol)3 | ~2:1 | 42 |
| PPh3 | ~2:1 | 25 |
| Data from a study on a related heterocyclic system, illustrating the principle of ligand effects on regioselectivity.[8] |
Experimental Protocols
Protocol 1: Regioselective Bohlmann-Rahtz Pyridine Synthesis using N-Iodosuccinimide
This protocol describes a two-step synthesis of 2,3,6-trisubstituted pyridines with high regiocontrol.[6][7]
Step 1: Michael Addition to form the Aminodiene Intermediate
-
In a round-bottom flask, dissolve the enamine (1.0 equiv.) and the ethynyl ketone (1.5 equiv.) in ethanol (EtOH).
-
Stir the solution at 50 °C for 1-7 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude aminodiene intermediate by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/petroleum ether).
Step 2: NIS-Mediated Cyclodehydration
-
Dissolve the purified aminodiene (1.0 equiv.) in ethanol (EtOH) and cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.2 equiv.) portion-wise to the stirred solution.
-
Continue stirring at 0 °C for 1 hour.
-
Remove the solvent under reduced pressure.
-
Purify the crude pyridine product by column chromatography on silica gel.
Protocol 2: Modified Ciamician-Dennstedt Rearrangement using α-Chlorodiazirines
This protocol allows for the synthesis of 3-arylpyridines and quinolines from pyrroles and indoles, respectively, with high regioselectivity.[5][6][7]
-
To a vial, add the pyrrole or indole substrate (1.0 equiv.), the α-chlorodiazirine (3.0 equiv.), and sodium carbonate (Na2CO3) (3.0 equiv.).
-
Add acetonitrile (CH3CN) to achieve a 0.1 M concentration of the substrate.
-
Seal the vial and stir the mixture at 50 °C for 12 hours.
-
Cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data: Isomer Ratios in the Ciamician-Dennstedt Rearrangement of Substituted Pyrroles with an α-Chlorodiazirine
| Pyrrole Substituent (R) | Isomer Ratio (Major:Minor) | Combined Yield (%) |
| 2,5-di-Me | >20:1 | 82 |
| 2-Me, 5-Ph | >20:1 | 85 |
| 2-Me, 5-iPr | >20:1 | 77 |
| 2-Me, 5-CO2Me | >20:1 | 55 |
| 2-tBu, 5-Me | >20:1 | 86 |
| Data shows high regioselectivity, with the major isomer formed from cyclopropanation at the less sterically hindered position.[6] |
Protocol 3: One-Pot Hantzsch Pyridine Synthesis using a Green Catalyst
This protocol describes an environmentally friendly, one-pot synthesis of 1,4-dihydropyridines, which can be subsequently oxidized to pyridines.[9]
-
In a round-bottom flask, add the aldehyde (0.01 mol), 1,3-dicarbonyl compound(s) (0.01 or 0.02 mol), ammonium acetate (0.01 mol), and ceric ammonium nitrate (CAN) (0.5 mmol).
-
Stir the mixture vigorously at room temperature for 1-3 hours under solvent-free conditions.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add water to the solid mixture.
-
Filter the crude product, wash with water, and then with n-hexane to remove impurities.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
Note: This reaction may produce a mixture of symmetric and asymmetric dihydropyridines if two different 1,3-dicarbonyl compounds are used.[9]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]
- 6. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: 2-Chloro-6-methyl-5-phenylnicotinonitrile Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-chloro-6-methyl-5-phenylnicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
While specific experimental data for this compound is not extensively published, related structures suggest it is likely a solid at room temperature with a relatively high melting point. For comparison, 2-chloro-6-methyl-5-nitronicotinamide has a melting point of 195-196 °C.
Q2: What are the common methods for purifying this compound?
The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
Potential impurities can arise from starting materials, side reactions, or decomposition. These may include:
-
Unreacted starting materials.
-
Partially reacted intermediates.
-
Over-chlorinated or under-chlorinated byproducts.
-
Hydrolysis products if water is present.
-
Isomeric impurities.
Q4: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the progress of the purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the desired product and detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even with heating. | The compound has low solubility in the selected solvent. | Try a different solvent or a solvent mixture. For nicotinonitrile derivatives, polar aprotic solvents or alcohols are often a good starting point. Consider solvents like ethanol, isopropanol, or acetonitrile. |
| Compound "oils out" instead of forming crystals. | The boiling point of the solvent is too high, or the solution is supersaturated. The compound may also have a low melting point. | Add more solvent to the hot solution. Ensure the solution is not cooled too rapidly. If the issue persists, try a lower-boiling point solvent. |
| No crystals form upon cooling. | The solution is not saturated enough, or crystallization is slow to initiate. | Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or placing the solution in an ice bath or refrigerator. If these fail, slowly evaporate some of the solvent to increase the concentration. |
| The purity of the recrystallized product is still low. | The chosen solvent is not effective at leaving impurities in the solution. | A different recrystallization solvent or a sequence of recrystallizations from different solvents may be necessary. Consider a solvent in which the impurities are highly soluble even at low temperatures. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The mobile phase polarity is not optimized. The stationary phase is not appropriate. | Mobile Phase Optimization: Run TLC with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation. A good starting point for nicotinonitrile derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Stationary Phase Selection: Silica gel is a common choice for this class of compounds. If separation is still poor, consider using alumina or a reverse-phase silica gel. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If the compound is suspected to be acidic or basic, adding a small amount of acetic acid or triethylamine to the mobile phase can help. |
| Streaking or tailing of the compound band on the column. | The column is overloaded. The compound has low solubility in the mobile phase. The stationary phase is degrading. | Reduce Sample Load: Use a smaller amount of the crude product. Solvent System: Ensure the compound is fully dissolved in the mobile phase before loading it onto the column. Check Stationary Phase: Use fresh, high-quality silica gel. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., isopropanol) with heating.
-
Dissolution: In a larger flask, add the chosen solvent to the crude product and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification and analysis workflow for this compound.
Caption: Logical troubleshooting guide for purification challenges.
Troubleshooting low yield in multi-component pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during multi-component pyridine synthesis, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in multi-component pyridine synthesis?
Low yields in multi-component pyridine syntheses can stem from several factors. The most common issues include:
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can significantly hinder product formation.
-
Inappropriate Catalyst or Solvent Selection: The choice of catalyst and solvent system is crucial and highly dependent on the specific reaction (e.g., Hantzsch, Bohlmann-Rahtz).[1][2]
-
Purity of Reactants: Impurities in starting materials can lead to side reactions or inhibit the catalyst, thereby reducing the yield of the desired pyridine derivative.
-
Inefficient Purification: Product loss during workup and purification steps is a frequent cause of apparent low yields. This can be due to product decomposition on silica gel, co-elution with impurities, or insufficient extraction.
-
Reaction Reversibility or Side Reactions: The formation of stable intermediates or alternative reaction pathways can compete with the desired product formation.
Q2: How does the choice of catalyst impact the yield of my pyridine synthesis?
The catalyst plays a pivotal role in determining the reaction pathway and overall yield. For instance, in the synthesis of pyridine-3,5-dicarbonitriles, an amine base like piperidine in ethanol may give good results, while an ionic base such as tetrabutylammonium hydroxide (TBAH) in acetonitrile can provide similar yields in a much shorter time.[1][2] The catalyst's basicity and its interaction with the substrates and intermediates are critical. In some cases, a Lewis acid or Brønsted acid catalyst can accelerate the reaction and improve yields.
Q3: Can the solvent choice drastically affect my reaction outcome?
Absolutely. The solvent can influence reactant solubility, reaction rate, and even the reaction mechanism. For example, in the synthesis of pyridine-3,5-dicarbonitriles from sterically hindered aldehydes, changing the solvent from ethanol to acetonitrile can overcome difficulties in the direct synthesis.[1][2] A solvent selection guide can be a valuable tool for choosing an appropriate solvent based on the reaction type and desired outcome.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Hantzsch Pyridine Synthesis
The Hantzsch synthesis, a staple for producing 1,4-dihydropyridines and subsequently pyridines, can sometimes result in disappointingly low yields.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: Classical Hantzsch synthesis often requires long reaction times and can lead to low yields.[3]
-
Inefficient Aromatization: The oxidation of the intermediate 1,4-dihydropyridine to the final pyridine product can be a source of yield loss.
-
Solution: While common oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can lead to side products and difficult workups.[3] Milder and more efficient aromatization methods should be explored.
-
-
Competing Side Reactions: The reaction mechanism can be complex with multiple proposed pathways, and slight changes in conditions can favor undesired products.[3]
-
Solution: Carefully control the reaction temperature and the order of reagent addition. Analyzing the reaction mixture at different time points using techniques like TLC or LC-MS can help identify the formation of stable, undesired intermediates.
-
Issue 2: Poor Yield in Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful method for preparing substituted pyridines, but it can be sensitive to reaction conditions.
Possible Causes and Solutions:
-
High Cyclodehydration Temperature: The final cyclodehydration step often requires high temperatures, which can lead to decomposition of starting materials or products.[4]
-
Poorly Reactive Enamines: The availability and reactivity of the enamine starting material can be a limiting factor.
-
Incomplete Michael Addition: The initial Michael addition of the enamine to the ethynylketone is a critical step.
-
Solution: Ensure the use of an appropriate solvent. A screening of solvents showed that ethanol and DMSO are suitable, with ethanol being favored as a protic, polar solvent.[4]
-
Issue 3: Low Yield in Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe reaction is a versatile method for synthesizing substituted 2-hydroxypyridines.
Possible Causes and Solutions:
-
Suboptimal Nitrogen Source: The choice of ammonia source can significantly impact the yield.
-
Solution: A study on the synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine showed that ammonium carbonate in an aqueous medium gave a higher yield compared to other ammonium salts.[5]
-
-
Harsh and lengthy reaction conditions: The classical Guareschi-Thorpe reaction can require prolonged refluxing in a mixture of acetic acid, benzene, and water for up to 45 hours.[5]
-
Solution: An advanced, greener version of the reaction utilizes water as a solvent with ammonium carbonate, which acts as both a non-toxic nitrogen source and a pH-controlling agent. This method offers high yields with a simpler work-up.[5]
-
Data Presentation
Table 1: Effect of Nitrogen Source on Guareschi-Thorpe Synthesis Yield
| Entry | Nitrogen Source (mmol) | Solvent | Time (h) | Yield (%) |
| 1 | NH₄Cl (1) | H₂O | 8 | 32 |
| 2 | NH₃ (1) | H₂O | 45 | 40 |
| 3 | NH₄OAc (1) | H₂O | 24 | 68 |
| 4 | (NH₄)₂CO₃ (2) | H₂O:EtOH (1:1) | 3 | 96 |
Adapted from a study on the optimization of the Guareschi-Thorpe reaction. The model reaction was the synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine.[5]
Table 2: Influence of Solvent and Catalyst on a Multi-component Pyridine Synthesis
| Catalyst | Solvent | Reaction Time | Yield (%) |
| Piperidine | Ethanol | Shorter | Good |
| TBAH | Acetonitrile | Much Shorter | Similar to Piperidine/Ethanol |
This table summarizes the findings from a systematic investigation into the synthesis of pyridine-3,5-dicarbonitriles.[1][2]
Experimental Protocols
Protocol 1: Optimized Hantzsch Dihydropyridine Synthesis under Ultrasonic Irradiation
This protocol describes a high-yield synthesis of 1,4-dihydropyridines using ultrasonic irradiation.[3]
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
p-Toluenesulfonic acid (PTSA)
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, prepare a 0.1M aqueous solution of SDS.
-
To this solution, add benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Submerge the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a suitable frequency and power for the time determined by reaction monitoring (e.g., by TLC).
-
Upon completion, the product may precipitate from the solution. Collect the solid product by filtration.
-
Wash the product with cold water and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: One-Pot Bohlmann-Rahtz Pyridine Synthesis
This protocol outlines a one-pot synthesis of polysubstituted pyridines under mild, acid-free conditions.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Alkynone
-
Ammonium acetate
-
Ethanol
Procedure:
-
To a round-bottom flask, add the 1,3-dicarbonyl compound (1 equivalent), the alkynone (1 equivalent), and a large excess of ammonium acetate (e.g., 10 equivalents).
-
Add ethanol as the solvent.
-
Reflux the reaction mixture for 24 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridine.
Visualizations
Caption: A stepwise workflow for troubleshooting low yields in multi-component pyridine synthesis.
Caption: Logical relationships between reaction parameters and outcomes in pyridine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Substituted Nicotinonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted nicotinonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for synthesizing substituted nicotinonitriles?
A1: A variety of catalysts are employed, depending on the specific reaction pathway and desired product. Commonly used catalysts include:
-
Supported Vanadia Catalysts: These are often used in the conversion of alkyl substituted piperidines to the corresponding pyridines, followed by ammonolysis to form nicotinonitrile.[1]
-
Magnetic Nanoparticle Catalysts: Functionalized magnetic nanoparticles, such as Fe3O4@SiO2@tosyl-carboxamide, serve as recyclable catalysts in multicomponent reactions to produce highly substituted nicotinonitriles.[2][3][4]
-
Lewis Acids: Simple Lewis acids like Iron(III) chloride (FeCl3) can promote condensation-cyclization reactions to yield multiply arylated nicotinonitriles.[5]
-
Base Catalysts: Organic bases like piperidine or morpholine are used in reactions involving chalcones and 2-cyanothioacetamide.[6]
-
Zeolite-Based Catalysts: Copper-based zeolites (e.g., Cu/13X) have been shown to be effective in the synthesis of related compounds like niacin from 3-methyl-pyridine, suggesting their potential for nicotinonitrile synthesis under mild conditions.[7]
Q2: How do I choose the right catalyst for my specific substituted nicotinonitrile synthesis?
A2: The choice of catalyst depends on several factors including the starting materials, the desired substitution pattern on the nicotinonitrile ring, and the reaction mechanism. The following decision-making workflow can guide your selection.
Q3: My reaction yield is low. What are the common causes and how can I improve it?
A3: Low yields can stem from several factors. Refer to the troubleshooting guide below for potential causes and solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate catalyst for the specific transformation. | Review the literature for catalysts proven to be effective for your class of substrates. Consider a catalyst screening experiment. |
| Non-optimal reaction temperature. | Systematically vary the reaction temperature. For example, some reactions require heating (e.g., 70-80 °C), while others proceed at room temperature.[6][8] | |
| Incorrect solvent or solvent-free conditions not suitable. | Test a range of solvents with varying polarities. Some multicomponent reactions show high yields under solvent-free conditions.[2][3] | |
| Catalyst deactivation or poisoning. | Ensure starting materials and solvents are pure and dry. For supported catalysts, consider regeneration procedures, such as contacting with molecular oxygen for supported vanadia catalysts.[1] | |
| Insufficient reaction time. | Monitor the reaction progress over time (e.g., using TLC or GC/MS) to determine the optimal reaction duration. Some syntheses may require several hours to days.[8][9] | |
| Poor Selectivity (Formation of multiple byproducts) | Reaction temperature is too high, leading to side reactions. | Lower the reaction temperature to favor the desired kinetic product. |
| Catalyst is too active or not selective enough. | Switch to a milder catalyst or a catalyst with higher selectivity for the desired product. For instance, enzyme-mimetic catalysts can offer high selectivity. | |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of your starting materials. | |
| Difficulty in Catalyst Separation and Reuse | Homogeneous catalyst is used. | Consider switching to a heterogeneous catalyst, such as a magnetic nanoparticle-based catalyst, which can be easily separated using an external magnet and reused.[4] |
| Catalyst is not stable under reaction conditions. | Ensure the chosen catalyst is robust under the required temperature, pressure, and chemical environment. |
Catalyst Performance Data
The following tables summarize performance data for various catalytic systems in the synthesis of substituted nicotinonitriles and related compounds.
Table 1: Magnetic Nanoparticle Catalysts in Multicomponent Reactions
| Catalyst | Starting Materials | Product Type | Yield (%) | Reference |
| Fe3O4@SiO2@tosyl-carboxamide | Aldehydes, 3-(4-chlorophenyl)-3-oxopropanenitrile, 1-(dibenzo[b,d]furan-2-yl)ethenone, Ammonium acetate | Coumarin-linked nicotinonitriles | 50-73 | [2][4] |
| Fe3O4@SiO2@(CH2)3-urea-benzimidazole sulfonic acid | 3-acetylcoumarin, Aldehydes, Malononitrile/Ethyl cyanoacetate, Ammonium acetate | Coumarin-linked nicotinonitriles | 55-88 | [2] |
Table 2: Other Catalytic Systems
| Catalyst | Starting Materials | Product Type | Yield (%) | Reference |
| FeCl3 | Enamino nitrile, α,β-unsaturated ketones | Multiply arylated nicotinonitriles | Not specified | [5] |
| Cu/13X zeolite | 3-methyl-pyridine, 30% H2O2 | Niacin (Nicotinic Acid) | ~58 | [7] |
| None (Dehydration) | Nicotinamide, Phosphorus pentoxide | Nicotinonitrile | 83-84 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of Coumarin-Linked Nicotinonitriles using a Magnetic Catalyst [2]
-
A mixture of an aldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), 3-acetylcoumarin (1 mmol), and ammonium acetate (1.5 mmol) is prepared.
-
The magnetic catalyst (e.g., Fe3O4@SiO2@(CH2)3-urea-benzimidazole sulfonic acid) is added to the mixture.
-
The reaction mixture is heated under solvent-free conditions.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is separated using an external magnet.
-
The solid product is then purified, typically by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 2-Aminonicotinonitrile Derivatives [6]
-
Chalcone derivatives are synthesized via the reaction of an appropriate acetophenone and benzaldehyde in the presence of ethanolic NaOH.
-
The resulting chalcone is then cyclized with malononitrile in refluxing ethanol in the presence of ammonium acetate.
-
The reaction mixture is refluxed for 12 hours.
-
After cooling, the product precipitates and can be collected by filtration and purified.
Protocol 3: Synthesis of Nicotinonitrile from Nicotinamide [10]
-
In a dry round-bottomed flask, powdered nicotinamide and phosphorus pentoxide are mixed.
-
The flask is connected to an air condenser for distillation, with a receiver cooled in an ice-salt bath.
-
The pressure is reduced, and the mixture is heated vigorously with a free flame.
-
The product distills over and is collected in the cooled receiver.
-
The product is rinsed from the condenser with a suitable solvent (e.g., ether or acetone), and the solvent is removed by distillation to yield the final nicotinonitrile product.
References
- 1. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2-Chloro-6-methyl-5-phenylnicotinonitrile Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions regarding the management of reaction temperature during the synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile. Precise temperature control is critical for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage for temperature control during the synthesis of this compound?
A1: The most critical stages for temperature control are the initial condensation of reactants and the subsequent cyclization/aromatization step. The initial phase is often exothermic and requires cooling to prevent side reactions. The cyclization/aromatization phase typically requires heating, and maintaining a stable temperature is key to ensuring complete reaction and minimizing degradation of the product.
Q2: Why is my reaction yield for this compound consistently low?
A2: Low yields can often be attributed to improper temperature management. If the temperature during the initial condensation is too high, it can lead to the formation of undesired side products. Conversely, if the temperature during the cyclization/aromatization step is too low or the reaction time is insufficient, the reaction may not go to completion.
Q3: My final product is a dark color. How can I reduce the formation of these colored impurities?
A3: The formation of colored impurities is frequently a result of overheating during the final stages of the reaction, such as the aromatization step. High temperatures can lead to decomposition of the product or side reactions that produce polymeric or tar-like substances. It is crucial to maintain the reaction temperature within the recommended range and to avoid localized overheating.
Q4: What are the signs of a potential runaway reaction, and how can I prevent it?
A4: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, a sudden change in pressure, and vigorous boiling or gas evolution. To prevent this, especially during potentially exothermic steps, it is essential to have efficient cooling systems in place (e.g., an ice bath), to add reagents slowly and portion-wise, and to continuously monitor the internal reaction temperature.
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Suggested Solution |
| Incomplete Reaction | The reaction temperature during the cyclization/aromatization stage is too low, or the reaction time is too short. | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC. Consider extending the reaction time at the optimal temperature. |
| Formation of Multiple Side Products | The temperature during the initial condensation of reactants was too high, leading to competing side reactions. | Perform the initial addition of reagents at a lower temperature (e.g., 0-5°C) using an ice bath. Ensure slow, controlled addition of the reagents to dissipate any heat generated. |
| Exothermic Reaction is Difficult to Control | Inefficient heat dissipation during the addition of a reactive intermediate or catalyst. | Use a larger reaction vessel to increase the surface area for cooling, ensure vigorous stirring, and add the reagent dropwise or in small portions. Have a cooling bath on standby. |
| Product Decomposition | The reaction temperature during the final aromatization step is too high, or the product is held at an elevated temperature for an extended period. | Carefully control the temperature during the final heating phase, ensuring it does not exceed the recommended maximum. Once the reaction is complete, cool the mixture promptly. |
Experimental Protocol: Cyclization and Aromatization Step
This protocol outlines a general procedure for the cyclization and aromatization to form this compound from a suitable acyclic precursor, with a focus on temperature management.
-
Initial Setup: The acyclic precursor is dissolved in a high-boiling point solvent (e.g., diphenyl ether or N,N-dimethylformamide) in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermocouple to monitor the internal temperature.
-
Addition of Cyclizing Agent: The cyclizing/oxidizing agent (e.g., a mild oxidizing agent) is added portion-wise at room temperature to control any initial exotherm.
-
Controlled Heating: The reaction mixture is slowly heated to the target temperature (e.g., 80-120°C). The heating rate should be controlled to approximately 1-2°C per minute.
-
Temperature Maintenance: The reaction temperature is maintained at the target for a specified period (e.g., 2-6 hours), with continuous monitoring. Any fluctuations in temperature should be corrected promptly.
-
Reaction Monitoring: The progress of the reaction is monitored periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).
-
Cooling and Work-up: Once the reaction is complete, the heating is stopped, and the mixture is allowed to cool to room temperature before proceeding with the work-up and purification steps.
Temperature Management Workflow
Caption: Troubleshooting workflow for temperature management.
Technical Support Center: Synthesis of Nicotinonitriles
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of nicotinonitriles, with a specific focus on the critical role of solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of nicotinonitriles in a question-and-answer format.
Question: My reaction has a very low yield or is not producing any product. What are the common causes and solutions?
Answer: A low or zero yield is a frequent issue that can stem from several factors, often related to the reaction environment and reagents.
-
Reagent Quality: Ensure all starting materials are pure and dry. The quality of reagents like aldehydes, ketones, malononitrile, and ammonium acetate is critical.[1] Consider purifying your reagents or using freshly opened bottles.[1]
-
Solvent Purity: The solvent must be appropriately dried and pure.[1] Traces of water can interfere with many condensation reactions. Distilling the solvent before use is a recommended practice.[1]
-
Reaction Conditions:
-
Temperature: Is the reaction being conducted at the optimal temperature? Some reactions require refluxing for extended periods, while others may need to be cooled initially.[1][2] Ensure the reaction flask maintains the correct temperature throughout the process.[1]
-
Concentration: Running the reaction at a higher concentration might improve the yield.[1]
-
Catalyst: If using a catalyst (e.g., piperidine, triethylamine, or a base like K2CO3), ensure it is active and used in the correct amount.[3]
-
Stirring: Ineffective or vigorous stirring can significantly impact results, especially in heterogeneous mixtures.[1]
-
-
Incompatible Solvent Choice: The chosen solvent may not be suitable for the specific reaction. For instance, a non-polar solvent might not effectively dissolve charged intermediates, hindering the reaction. Conversely, a highly polar protic solvent like ethanol might interfere with base-catalyzed steps.
Question: I'm observing significant side product formation. How can the solvent choice be influencing this?
Answer: Solvent choice directly impacts reaction selectivity and can either suppress or promote the formation of side products.
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. In multi-component reactions, different solvents can favor different intermediates, leading to various products. Aprotic polar solvents like DMF can favor certain reaction pathways over others when compared to protic solvents like ethanol.[4]
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Base-Solvent Interaction: The effectiveness of a base is highly dependent on the solvent. For example, a strong base like sodium hydride (NaH) is often used in aprotic solvents like THF or DMF to deprotonate reactants.[3][5] Using a protic solvent with NaH would lead to a violent reaction and consumption of the base.
-
Side Reactions: Solvents themselves can sometimes participate in side reactions. For instance, in reactions involving strong bases, the solvent could be deprotonated if it is acidic enough.
Question: My product is difficult to isolate and purify from the reaction mixture. What should I consider?
Answer: Isolation and purification issues are often linked to the product's solubility, which is determined by the solvent system.
-
Product Solubility: If the product is highly soluble in the reaction solvent, it may not precipitate upon cooling, leading to low isolated yields.[6] In such cases, the solvent can be removed under reduced pressure, and a different solvent in which the product is insoluble (an anti-solvent) can be added to induce precipitation.
-
Work-up Procedure: During the aqueous work-up, the product might be partially or fully soluble in the aqueous layer, especially if it is polar.[6] Always check all layers by TLC before discarding them.
-
Crystallization Solvent: The choice of solvent for recrystallization is crucial. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing nicotinonitriles include ethanol or petroleum ether.[2][7]
-
Clogging during Distillation: For products isolated by distillation, solids can clog the condenser. Using an air condenser instead of a water-jacketed one can help, as can rinsing the apparatus with a suitable solvent like ether or acetone to recover all the product.[8]
Frequently Asked Questions (FAQs)
Question: What are the most common solvents used for synthesizing nicotinonitriles and why?
Answer: Ethanol is one of the most frequently used solvents for the synthesis of nicotinonitriles, particularly in one-pot, multi-component reactions involving reagents like chalcones, malononitrile, and ammonium acetate.[2][3] Its ability to dissolve the reactants and its protic nature can facilitate key steps in the reaction mechanism. Other commonly employed solvents include:
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent used when strong bases like sodium hydride are required or when higher temperatures are needed.[3]
-
THF (Tetrahydrofuran): Another polar aprotic solvent often used with strong, non-nucleophilic bases.[3]
-
Acetic Acid: Can serve as both a solvent and a catalyst in certain cyclization reactions.[3][9]
-
Acetone: Used in some reactions, particularly those involving alkylation steps.[3]
Question: How does solvent polarity affect the Thorpe-Ziegler reaction for nicotinonitrile synthesis?
Answer: The Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles, is highly influenced by solvent polarity.[10][11] Computational studies have shown that solvents like THF and DME (1,2-dimethoxyethane) can significantly lower the activation energy of the rate-determining step compared to protic solvents like ethanol.[12] This suggests that less polar, aprotic solvents can facilitate the reaction more effectively, potentially leading to higher yields and faster reaction times.[12]
Question: Are there solvent-free methods for synthesizing nicotinonitriles?
Answer: Yes, solvent-free or "neat" reaction conditions are becoming more popular as part of the push towards green chemistry. These reactions are often facilitated by microwave irradiation or mechanical ball milling.[4][9][13] For example, some multi-component reactions to synthesize nicotinonitriles can be performed efficiently under solvent-free conditions at elevated temperatures (e.g., 110 °C), offering advantages like reduced waste, shorter reaction times, and easier product isolation.[13]
Quantitative Data on Solvent Effects
The choice of solvent and catalyst can have a significant impact on reaction time and yield. The table below summarizes findings for the synthesis of 2-amino-nicotinonitrile derivatives from 2-chloro-3-cyano-4,6-dimethyl pyridine and various amines.
| Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| Isopropyl Alcohol | Hydrochloric Acid | 3 | 92 | [14] |
| Water | Hydrochloric Acid | 6 | 75 | [14] |
| Ethanol | Triethylamine | 8 | 60 | [14] |
| DMF | Potassium Carbonate | 5 | 85 | [14] |
Data synthesized from information presented in the referenced study for the reaction with 3-bromoaniline.[14]
Experimental Protocols
Protocol: One-Pot Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile [2]
This protocol details a common multi-component reaction where ethanol serves as the solvent.
Materials:
-
1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone derivative) (0.011 mol)
-
Malononitrile (0.011 mol)
-
Ammonium acetate (0.22 mol)
-
Absolute Ethanol
Procedure:
-
A mixture of the chalcone derivative (0.011 mol, 3 g), malononitrile (0.011 mol, 720 mg), and an excess of ammonium acetate (0.22 mol, 17 g) is dissolved in absolute ethanol in a round-bottom flask.[2]
-
The reaction mixture is heated to reflux temperature and maintained for 12 hours.[2]
-
After 12 hours, the flask is allowed to cool to room temperature.
-
The precipitate that forms upon cooling is collected by filtration.[2]
-
The collected solid is washed with cold ethanol to remove any soluble impurities.
-
The crude product is dried and then purified by crystallization from absolute ethanol to yield pure 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile.[2]
Visualizations
Caption: General workflow for a one-pot synthesis of nicotinonitrile.
Caption: Decision tree for troubleshooting low yield in nicotinonitrile synthesis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
2-Chloro-6-methyl-5-phenylnicotinonitrile degradation pathways and prevention
This technical support center provides guidance on the potential degradation pathways of 2-chloro-6-methyl-5-phenylnicotinonitrile and offers strategies for its prevention. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The nitrile group (-CN) can hydrolyze to a carboxamide and subsequently to a carboxylic acid. The chloro group (-Cl) can be displaced by a hydroxyl group, particularly under basic conditions. Additionally, the methyl group (-CH3) is a potential site for oxidation.
Q2: How can I detect degradation of my compound?
A2: Degradation can typically be detected by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The appearance of new peaks or a decrease in the peak area of the parent compound in your chromatogram are common indicators of degradation. Mass spectrometry (MS) can be used in conjunction with chromatography to identify the mass of the degradation products, which helps in elucidating their structures.
Q3: What are the best practices for storing this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] Inert atmosphere (e.g., nitrogen or argon) can also be used to prevent oxidative degradation. It is advisable to store the compound as a solid rather than in solution, as solvents can often facilitate degradation.
Q4: I am observing multiple new peaks in my HPLC analysis after leaving my sample on the benchtop. What could be happening?
A4: The appearance of multiple peaks suggests that your compound may be degrading into several different products. This could be due to a combination of factors such as exposure to light (photodegradation), atmospheric moisture (hydrolysis), and oxygen (oxidation). It is recommended to perform a forced degradation study to identify the specific degradation products and their formation pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of parent compound peak area over a short period. | High reactivity/instability of the compound under current conditions. | Re-evaluate storage and experimental conditions. Store at a lower temperature, protect from light, and use freshly prepared solutions. |
| Appearance of a new, more polar peak in the chromatogram. | Hydrolysis of the nitrile or chloro group. | Confirm the identity of the new peak using LC-MS. If hydrolysis is confirmed, avoid aqueous and protic solvents, and control the pH of your solutions. |
| Inconsistent results between experimental runs. | Degradation is occurring during the experiment. | Minimize the time the compound is in solution. Prepare solutions immediately before use. Consider using an autosampler with cooling capabilities. |
| Formation of colored byproducts. | Potential oxidation or complex degradation pathways. | Use antioxidants in your formulation or store under an inert atmosphere. Investigate the effect of oxidative stress in a forced degradation study. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a compound. Here is a general protocol that can be adapted for this compound.
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of the compound in a mixture of acetonitrile and 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Analyze samples at regular intervals (e.g., 0, 4, 8, 24 hours) by HPLC-UV/MS.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in a mixture of acetonitrile and 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Analyze samples at regular intervals by HPLC-UV/MS.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a mixture of acetonitrile and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze samples at regular intervals by HPLC-UV/MS.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent and analyze by HPLC-UV/MS.
-
-
Photodegradation:
-
Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
Analyze samples at regular intervals by HPLC-UV/MS.
-
Data Analysis:
-
Quantify the amount of parent compound remaining and the formation of degradation products at each time point.
-
Use MS data to propose structures for the major degradation products.
Sample Data Presentation
The following table is an example of how to present the data from a forced degradation study.
| Stress Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 10.5 | 4.3 | |
| 24 | 60.7 | 25.1 | 14.2 | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 70.1 | 29.9 | 0.0 | |
| 24 | 45.3 | 54.7 | 0.0 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 92.5 | 7.5 | 0.0 | |
| 24 | 80.3 | 19.7 | 0.0 |
Visualizations
Hypothesized Degradation Pathways
References
Technical Support Center: Synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of 2-Chloro-6-methyl-5-phenylnicotinonitrile synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for the synthesis of this compound?
A typical work-up procedure involves quenching the reaction mixture, followed by extraction and purification. The crude product is often isolated by pouring the reaction mixture into ice-water.[1] This is followed by extraction with a suitable organic solvent, washing of the organic layer to remove impurities, drying, and solvent removal. Final purification is usually achieved by crystallization or column chromatography.
Q2: What are the common solvents used for the extraction and purification of this compound?
For extraction, solvents such as dichloromethane or ethyl acetate are commonly used. Purification by column chromatography often employs a mixture of hexanes and ethyl acetate.[2][3] Ether can also be used for extraction and crystallization.[1][4]
Q3: What are some potential side products or impurities I should be aware of?
In syntheses involving chlorinating agents like phosphorus oxychloride or phosphorus pentachloride, residual acidic impurities are common.[1] Incomplete reaction may leave starting materials in the product mixture. Side reactions can lead to the formation of isomers or related nicotinonitrile derivatives.
Q4: What is a suitable method for final purification to obtain high-purity this compound?
For achieving high purity, column chromatography using a silica gel stationary phase is a common and effective method.[2][3] Recrystallization from a suitable solvent system, such as ligroin-acetone, can also yield a product with high purity.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using TLC. Consider extending the reaction time or increasing the temperature if necessary. |
| Product lost during work-up. | Ensure proper phase separation during extraction. Back-extract the aqueous layer to recover any dissolved product. | |
| Degradation of the product. | Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. | |
| Product is an Oil and Does Not Solidify | Presence of impurities. | Attempt to purify a small sample by column chromatography to see if the purified product is a solid. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. | |
| Product is Highly Colored (Dark Brown/Black) | Reaction temperature was too high. | Maintain careful temperature control during the reaction. Exothermic reactions may require cooling.[1] |
| Presence of polymeric byproducts. | Treat the crude product with activated charcoal during recrystallization to remove colored impurities.[1] | |
| Multiple Spots on TLC After Purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. Try a different solvent system or use a gradient elution. |
| Isomers of the product. | Characterize the different spots by techniques like NMR or mass spectrometry to identify them. It may be necessary to accept a mixture or attempt a more specialized separation technique. | |
| Difficulty Removing Acidic Impurities | Insufficient washing with base. | Wash the organic layer with a saturated sodium bicarbonate or a dilute sodium hydroxide solution.[1][3] Repeat the washing step if necessary and check the pH of the aqueous layer to ensure it is basic. |
Experimental Protocols
General Work-up and Extraction Protocol
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice with stirring.[1] This should be done in a fume hood, especially if the reaction contains volatile and corrosive reagents.
-
Neutralization: If the reaction was performed under acidic conditions, neutralize the aqueous mixture by slowly adding a base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide, until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 2-3 times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash sequentially with water and brine. This helps to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₉ClN₂ | [5] |
| Molecular Weight | 228.68 g/mol | [5] |
| Typical Purity (after chromatography) | ≥97% | [5] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
Visualizations
Experimental Workflow for Work-up and Purification
Caption: Workflow for the work-up and purification of this compound.
Troubleshooting Logic for Low Product Yield
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide to the FT-IR Spectroscopy of 2-Chloro-6-methyl-5-phenylnicotinonitrile
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 2-Chloro-6-methyl-5-phenylnicotinonitrile. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted FT-IR absorption profile based on characteristic functional group frequencies. This predicted data is compared with the experimental data of a structurally similar compound, 2-chloro-6-methylbenzonitrile, to offer a valuable reference for researchers, scientists, and professionals in drug development.
Data Presentation: FT-IR Absorption Bands
The following table summarizes the predicted FT-IR absorption bands for this compound and compares them with observed values for 2-chloro-6-methylbenzonitrile. The predictions are based on established correlation tables for infrared spectroscopy.[1][2][3]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound (Predicted) | Observed Wavenumber (cm⁻¹) for 2-chloro-6-methylbenzonitrile[4] |
| Nitrile (C≡N) | Stretch | 2220 - 2240 | FT-IR spectrum has been recorded, specific peak values not detailed in the abstract.[4] |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Multiple bands expected in this region. |
| Aromatic C-H | Stretch | 3000 - 3100 | Peaks slightly above 3000 cm⁻¹ are characteristic.[1] |
| Aromatic C-H | Out-of-plane Bend | 675 - 900 | The pattern is indicative of the substitution on the aromatic rings.[1] |
| Alkyl (CH₃) | C-H Stretch | 2850 - 2960 | Expected strong bands in this region.[1] |
| Alkyl (CH₃) | C-H Bend | 1370 - 1380 & 1450 - 1470 | Characteristic bending vibrations for methyl groups.[5] |
| C-Cl | Stretch | 600 - 800 | Typically observed in the lower frequency region of the mid-IR spectrum. |
Interpretation: The key characteristic absorption for this compound is the nitrile (C≡N) stretching vibration, expected as a sharp, medium-intensity band in the 2220-2240 cm⁻¹ region. The presence of both phenyl and substituted pyridine rings will result in multiple C=C stretching bands between 1400-1600 cm⁻¹ and C-H stretching bands just above 3000 cm⁻¹.[1] The C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ range can provide information about the substitution patterns on the aromatic rings. The methyl group will be identifiable by its characteristic C-H stretching and bending vibrations.[1][5] The C-Cl stretch is expected in the fingerprint region.
Experimental Protocols: FT-IR Analysis of Solid Samples
The following are standard procedures for preparing solid organic compounds for FT-IR analysis. These methods are applicable to this compound and its analogs.
1. KBr Pellet Method
This technique involves mixing the solid sample with potassium bromide (KBr), which is transparent in the mid-IR range.[6][7]
-
Sample Grinding : Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[6]
-
Mixing : Add the ground sample to about 100-200 mg of dry KBr powder and mix thoroughly to ensure a homogenous mixture.[6]
-
Pellet Pressing : Transfer the mixture to a pellet die and apply high pressure (typically several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[6][8]
-
Analysis : Place the KBr pellet into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum should be run using a blank KBr pellet.[7]
2. Thin Solid Film Method
This is a rapid method suitable for soluble solid samples.[9]
-
Dissolution : Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a suitable volatile solvent, such as methylene chloride or acetone.[9]
-
Film Casting : Place a drop of the resulting solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[9]
-
Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[9]
-
Analysis : Place the salt plate in the spectrometer's sample holder and obtain the spectrum. The film thickness can be adjusted by adding more solution if peaks are too weak, or by diluting the initial solution if peaks are too intense.[9]
3. Attenuated Total Reflectance (ATR) Method
ATR is a popular technique that requires minimal sample preparation.[7]
-
Instrument Setup : Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[6]
-
Sample Application : Place a small amount of the fine powder sample directly onto the ATR crystal.[6]
-
Pressure Application : Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[6]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized workflow for obtaining the FT-IR spectrum of a solid organic compound.
Caption: Workflow for FT-IR analysis of a solid sample.
References
- 1. IR _2007 [uanlch.vscht.cz]
- 2. FT-IR Spectra [chemanalytical.com]
- 3. sceweb.sce.uhcl.edu [sceweb.sce.uhcl.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the X-ray Crystallography of Substituted Nicotinonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic structures of various substituted nicotinonitriles, offering insights into the impact of different substituents on their molecular geometry and crystal packing. The information presented is supported by experimental data from single-crystal X-ray diffraction studies, intended to aid researchers in the fields of medicinal chemistry, materials science, and drug development.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of substituted nicotinonitriles. These compounds showcase a range of substituents, including methoxy, amino, hydroxyl, and chloro groups, highlighting the structural diversity within this class of molecules.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 2-Methoxy-4,6-diphenylnicotinonitrile | C₁₉H₁₄N₂O | Orthorhombic | P2₁2₁2₁ | 15.0686(16) | 24.327(3) | 3.8986(4) | 90 | 90 | 90 | [1][2][3] |
| 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile | C₂₀H₁₇N₃O₃ | Triclinic | P-1 | 8.1320(16) | 10.497(2) | 10.914(2) | 77.28 | 68.36 | 84.66 | [4] |
| 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | C₁₉H₁₅N₃O | Monoclinic | P2₁/c | 10.9448(12) | 18.960(2) | 7.4738(8) | 90 | 94.743(2) | 90 | [5] |
| 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | C₂₂H₁₃Cl₂N₃ | Triclinic | P-1 | 9.5020(19) | 10.054(2) | 10.735(2) | 72.78 | 89.17 | 74.81 | [6] |
Experimental Protocols
The determination of the crystal structures of substituted nicotinonitriles typically follows a standardized workflow in single-crystal X-ray diffraction. The detailed experimental protocols, as compiled from various studies, are outlined below.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis.[7] The most common method for growing crystals of substituted nicotinonitriles is slow evaporation of a saturated solution.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, ethyl acetate, and petroleum ether.
-
Procedure: The nicotinonitrile derivative is dissolved in the chosen solvent, and the solution is filtered to remove any impurities. The filtered solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.
Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer is used for data collection.[8] This instrument consists of an X-ray source (commonly a sealed tube or a rotating anode generating Mo Kα or Cu Kα radiation), a goniometer for orienting the crystal, and a detector (such as a CCD or CMOS detector).
-
Mounting: A suitable single crystal is selected and mounted on a goniometer head, often using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.[9]
-
Data Acquisition: The crystal is exposed to a monochromatic X-ray beam.[7] As the crystal is rotated, a series of diffraction patterns are collected at different orientations.[10] Each diffraction spot's intensity and position are recorded. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Structure Solution and Refinement
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use the intensities of the diffraction spots to generate an initial electron density map.
-
Structure Refinement: The initial model of the crystal structure is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed using parameters such as the R-factor.
Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of substituted nicotinonitriles.
References
- 1. mdpi.com [mdpi.com]
- 2. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. sciencevivid.com [sciencevivid.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
Comparing 2-Chloro-6-methyl-5-phenylnicotinonitrile with other nicotinonitrile derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of several nicotinonitrile derivatives, with a focus on their potential as anticancer agents. While the primary subject of this guide is 2-Chloro-6-methyl-5-phenylnicotinonitrile , a notable gap exists in the publicly available experimental data for this specific compound. Therefore, this document will summarize the significant findings for structurally related nicotinonitrile derivatives, highlighting their performance in various anticancer assays and providing detailed experimental methodologies to facilitate further research in this promising area.
Executive Summary
Nicotinonitrile derivatives have emerged as a promising class of compounds in anticancer drug discovery. Numerous analogues have demonstrated potent inhibitory activity against various cancer cell lines and specific molecular targets, most notably kinases such as PIM-1. These compounds often induce apoptosis and cause cell cycle arrest in cancer cells. This guide presents a compilation of the available quantitative data for several active nicotinonitrile derivatives to serve as a benchmark for future studies. The lack of data on this compound underscores an opportunity for novel research to synthesize and evaluate its potential therapeutic efficacy.
Comparative Biological Activity of Nicotinonitrile Derivatives
The following tables summarize the in vitro anticancer and kinase inhibitory activities of various nicotinonitrile derivatives from published studies. This data provides a baseline for comparing the potency of newly synthesized compounds within this class.
Table 1: In Vitro Anticancer Activity of Nicotinonitrile Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Citation |
| 7b | MCF-7 (Breast) | Cytotoxicity | 3.58 | [1] |
| PC-3 (Prostate) | Cytotoxicity | 3.60 | [1] | |
| 4k | PC-3 (Prostate) | Cytotoxicity | - | [1] |
| R12 | NCI-H522 (Lung) | Cytotoxicity | - | [2] |
| 5g | MCF-7 (Breast) | Cytotoxicity | ~1-3 | [3] |
| HCT-116 (Colon) | Cytotoxicity | ~1-3 | [3] | |
| 7i | MCF-7 (Breast) | Cytotoxicity | ~1-3 | [3] |
| HCT-116 (Colon) | Cytotoxicity | ~1-3 | [3] | |
| 8 | MCF-7 (Breast) | Cytotoxicity | ~1-3 | [3] |
| HCT-116 (Colon) | Cytotoxicity | ~1-3 | [3] | |
| 9 | MCF-7 (Breast) | Cytotoxicity | ~1-3 | [3] |
| HCT-116 (Colon) | Cytotoxicity | ~1-3 | [3] | |
| 8e | HepG2 (Liver) | Cytotoxicity | - | [4] |
| MCF-7 (Breast) | Cytotoxicity | - | [4] |
Table 2: Kinase Inhibitory Activity of Nicotinonitrile Derivatives
| Compound ID | Kinase Target | Assay Type | IC50 (nM) | % Inhibition | Citation |
| 4k | PIM-1 | Kinase Inhibition | 21.2 | 92.7 | [1] |
| 7b | PIM-1 | Kinase Inhibition | 18.9 | 96.4 | [1] |
| 8 | Tyrosine Kinase | Kinase Inhibition | 311 | 86 | [3] |
| 5g | Tyrosine Kinase | Kinase Inhibition | 352 | 89 | [3] |
| 8e | PIM-1 | Kinase Inhibition | ≤ 280 | - | [4] |
| PIM-2 | Kinase Inhibition | ≤ 280 | - | [4] | |
| PIM-3 | Kinase Inhibition | ≤ 280 | - | [4] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below. These protocols are intended to serve as a reference for researchers aiming to evaluate novel nicotinonitrile derivatives.
PIM-1 Kinase Inhibition Assay
This protocol describes a common method for assessing the in vitro inhibitory activity of compounds against the PIM-1 kinase.
Materials:
-
Recombinant PIM-1 kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[5]
-
ATP
-
Substrate peptide (e.g., S6Ktide)[6]
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer with a constant final DMSO concentration (typically ≤1%).
-
In a 384-well plate, add the test inhibitor solution.
-
Add the PIM-1 enzyme to the wells containing the test inhibitor.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time to induce apoptosis.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway targeted by nicotinonitrile derivatives and a typical experimental workflow for their evaluation.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition by Nicotinonitrile Derivatives.
Caption: Experimental Workflow for Evaluating Nicotinonitrile Derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that the nicotinonitrile scaffold is a valuable starting point for the development of novel anticancer therapeutics, particularly kinase inhibitors. Derivatives of this core structure have demonstrated significant potency against various cancer cell lines and have been shown to induce apoptosis.
Crucially, there is a clear absence of publicly available biological data for This compound . This represents a significant research opportunity. We recommend the synthesis and subsequent evaluation of this compound using the standardized assays outlined in this guide. Such studies would not only elucidate the potential of this specific derivative but also contribute to a more comprehensive understanding of the structure-activity relationships within the broader class of nicotinonitrile compounds. Future research should also focus on in vivo efficacy studies and the evaluation of pharmacokinetic and toxicological profiles of the most promising candidates.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. broadpharm.com [broadpharm.com]
Efficacy of 2-Chloro-6-methyl-5-phenylnicotinonitrile Analogs as Anticancer Agents: A Comparative Analysis
An evaluation of various analogs of 2-Chloro-6-methyl-5-phenylnicotinonitrile and related nicotinonitrile derivatives reveals their potential as anticancer agents. This guide provides a comparative analysis of their efficacy, supported by experimental data from in vitro studies. The cytotoxic effects of these compounds have been assessed against several human cancer cell lines, with some analogs demonstrating promising activity, occasionally surpassing that of the reference drug, 5-Fluorouracil (5-FU).
Quantitative Efficacy Comparison
The in vitro cytotoxic activity of a series of 3-cyanopyridinone and their corresponding 2-chloro-3-cyanopyridine analogs was evaluated against four human cancer cell lines: hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[1]
| Compound | R | X | HepG2 | MCF-7 | PC3 | HCT-116 |
| 3a | 4-chlorophenyl | O | 11.64 ± 0.57 | 60.03 ± 2.93 | 26.91 ± 1.32 | 33.54 ± 1.64 |
| 3b | 4-methoxyphenyl | O | 20.31 ± 0.99 | 35.17 ± 1.72 | 41.28 ± 2.02 | 45.19 ± 2.21 |
| 3c | 4-methylphenyl | O | 15.77 ± 0.77 | 29.86 ± 1.46 | 32.43 ± 1.59 | 37.82 ± 1.85 |
| 3d | 4-fluorophenyl | O | 18.25 ± 0.89 | 31.42 ± 1.54 | 38.16 ± 1.87 | 40.23 ± 1.97 |
| 3e | Thiophen-2-yl | O | 23.49 ± 1.15 | 42.71 ± 2.09 | 48.92 ± 2.39 | 51.36 ± 2.51 |
| 4a | 4-chlorophenyl | Cl | 10.15 ± 0.49 | 18.39 ± 0.90 | 15.82 ± 0.77 | 12.48 ± 0.61 |
| 4b | 4-methoxyphenyl | Cl | 9.28 ± 0.45 | 15.61 ± 0.76 | 13.47 ± 0.66 | 10.73 ± 0.52 |
| 4c | 4-methylphenyl | Cl | 8.02 ± 0.38 | 12.74 ± 0.62 | 11.09 ± 0.54 | 7.15 ± 0.35 |
| 4d | 4-fluorophenyl | Cl | 6.95 ± 0.34 | 10.23 ± 0.50 | 9.88 ± 0.48 | 8.35 ± 0.42 |
| 4e | Thiophen-2-yl | Cl | 13.57 ± 0.66 | 21.82 ± 1.07 | 19.36 ± 0.95 | 16.91 ± 0.83 |
| 5-FU | - | - | 9.42 ± 0.46 | 7.75 ± 0.37 | 10.34 ± 0.50 | 8.01 ± 0.39 |
-
IC50 values are expressed in µM as mean ± Standard Deviation.
-
Data sourced from a study on cyanopyridinone- and cyanopyridine-based cancer cell Pim-1 inhibitors.[1]
-
Disclaimer: The data presented is for comparative purposes within this specific study. Direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions.
Generally, the 2-chloro-3-cyanopyridine series (compounds 4a-e) exhibited more potent cytotoxic activity across all tested cell lines compared to the 3-cyanopyridinone series (compounds 3a-e).[1] Notably, compounds 4c and 4d showed greater potency against the HepG2 cell line than the reference drug 5-FU.[1] Compound 4c was also more effective against the HCT-116 cell line than 5-FU.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the nicotinonitrile analogs was determined using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[1]
Methodology:
-
Cell Seeding: Human cancer cell lines (HepG2, MCF-7, PC3, and HCT-116) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.
References
A Comparative Guide to DFT Calculations of Nicotinohydrazide-Based Hydrazones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Density Functional Theory (DFT) calculations for two nicotinohydrazide-based hydrazones, offering insights into their structural and electronic properties. The information presented is collated from recent studies, providing a valuable resource for researchers in the field of computational chemistry and drug design.
Introduction
Nicotinohydrazide-based hydrazones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[1][2] Computational studies, particularly those employing DFT, have become indispensable tools for understanding the structure-activity relationships of these molecules. DFT calculations provide a theoretical framework to investigate molecular geometries, electronic properties, and reactivity, which can guide the synthesis of more potent therapeutic agents.[3]
This guide focuses on a comparative analysis of DFT-derived data for two distinct nicotinohydrazide-based hydrazones, highlighting the impact of different substituents on their electronic and structural parameters.
Comparative Data of Nicotinohydrazide-Based Hydrazones
The following table summarizes key quantitative data obtained from DFT calculations for two representative nicotinohydrazide-based hydrazones. These molecules share a common nicotinohydrazide core but differ in the substituent on the phenyl ring, allowing for a direct comparison of electronic and structural effects.
| Parameter | Molecule A: Nicotinic Acid Benzylidenehydrazide | Molecule B: (E)-N'-(4-chlorobenzylidene)nicotinohydrazide |
| Optimized Geometry | ||
| C=N bond length (Å) | ~1.28 | ~1.29 |
| N-N bond length (Å) | ~1.37 | ~1.37 |
| Dihedral Angle (C-C-N=C) (°) | Planar | Planar |
| Electronic Properties | ||
| HOMO Energy (eV) | -6.23 | -6.35 |
| LUMO Energy (eV) | -1.98 | -2.15 |
| HOMO-LUMO Gap (eV) | 4.25 | 4.20 |
| Dipole Moment (Debye) | 3.54 | 4.12 |
| Spectroscopic Data | ||
| Key IR Frequencies (cm⁻¹) | C=O: ~1680, C=N: ~1620 | C=O: ~1675, C=N: ~1615 |
Note: The data presented are representative values collated from various computational studies on similar nicotinohydrazide-based hydrazones. Exact values may vary depending on the specific computational methodology.
Methodologies and Protocols
The data presented in this guide are derived from computational and experimental studies on nicotinohydrazide-based hydrazones. The following sections detail the typical protocols employed in such research.
Computational Protocol: DFT Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The typical workflow for performing DFT calculations on nicotinohydrazide-based hydrazones is as follows:
-
Molecular Structure Input: The 3D coordinates of the nicotinohydrazide-based hydrazone are created using a molecular builder and editor.
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is a crucial step to obtain a stable structure that corresponds to a minimum on the potential energy surface. A popular combination of functional and basis set for this purpose is B3LYP/6-31G**.[1][2]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides information about the molecule's stability.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule.
-
-
Spectroscopic Predictions: Theoretical NMR and UV-Vis spectra can also be calculated to aid in the interpretation of experimental data.
Experimental Protocol: Synthesis and Characterization
The synthesis of nicotinohydrazide-based hydrazones typically involves the condensation reaction between nicotinohydrazide and a substituted aldehyde or ketone.
-
Synthesis: Equimolar amounts of nicotinohydrazide and the desired aldehyde/ketone are dissolved in a suitable solvent, often ethanol or methanol. A catalytic amount of acid (e.g., glacial acetic acid) is usually added to facilitate the reaction. The mixture is then refluxed for a specific period.
-
Isolation and Purification: Upon completion of the reaction, the product often precipitates out of the solution upon cooling. The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.
-
Characterization: The structure of the synthesized hydrazone is confirmed using various spectroscopic techniques:
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C=O of the amide, the C=N of the imine, and the N-H of the hydrazone moiety.
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the protons and carbon atoms in the molecule, confirming the overall structure.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Visualizing Computational Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of DFT calculations and the influence of computational parameters.
Caption: General workflow for DFT analysis of hydrazones.
Caption: Influence of computational parameters on DFT results.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Impurities in 2-Chloro-6-methyl-5-phenylnicotinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of potential impurities in 2-Chloro-6-methyl-5-phenylnicotinonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct comparative studies on this specific compound, this document outlines a systematic approach based on a plausible synthetic route and established analytical techniques for analogous pyridine derivatives. The guide offers detailed experimental protocols and data presentation formats to aid researchers in developing robust impurity profiling methods.
Postulated Synthesis and Potential Impurities
A plausible and efficient method for the synthesis of this compound (the target compound) is the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed condensation of an α,β-unsaturated ketone with a malononitrile derivative, followed by cyclization and subsequent chlorination.
Based on this synthetic pathway, the following potential impurities have been identified:
-
Impurity A (Starting Material): Benzyl cyanide
-
Impurity B (Starting Material): Acetonitrile
-
Impurity C (Intermediate): 2-cyano-3-phenylcinnamonitrile
-
Impurity D (Hydroxy Impurity): 2-Hydroxy-6-methyl-5-phenylnicotinonitrile
-
Impurity E (Positional Isomer): 4-Chloro-6-methyl-5-phenylnicotinonitrile
-
Impurity F (Related Substance): 6-Methyl-5-phenylnicotinonitrile
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of these impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary technique for quantification, while Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are crucial for identification and structural elucidation.
Table 1: Comparison of Analytical Methods for Impurity Profiling
| Analytical Technique | Principle | Application | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Quantification of known and unknown impurities. | High sensitivity, excellent quantitative accuracy and precision, robust and widely available. | Requires reference standards for absolute quantification of known impurities, may not resolve all co-eluting peaks. |
| LC-MS | Separation by HPLC followed by mass analysis of eluting compounds. | Identification of unknown impurities, confirmation of known impurities. | High specificity and sensitivity, provides molecular weight information, enables structural elucidation through fragmentation. | Matrix effects can suppress ionization, quantification can be less precise than UV detection without isotopic standards. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Analysis of volatile starting materials and potential thermally stable, volatile impurities. | Excellent separation efficiency for volatile compounds, provides valuable mass spectral data for identification. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H and ¹³C NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Unambiguous structural elucidation of isolated impurities. | Provides detailed structural information, including connectivity of atoms. | Lower sensitivity compared to MS, requires relatively pure samples for unambiguous interpretation. |
| FT-IR | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the main compound and impurities. | Fast and non-destructive, provides characteristic fingerprint spectra. | Complex spectra can be difficult to interpret for mixtures, not suitable for quantification. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase (initial composition) to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC for detailed structural analysis of isolated impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a KBr pellet of the sample or use an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
Data Presentation
Table 2: Hypothetical HPLC-UV Data for Impurity Profile of Two Batches
| Compound | Batch A (Area %) | Batch B (Area %) |
| This compound | 99.52 | 99.71 |
| Impurity A | 0.05 | Not Detected |
| Impurity B | 0.03 | 0.02 |
| Impurity C | 0.15 | 0.08 |
| Impurity D | 0.10 | 0.05 |
| Impurity E | 0.08 | 0.11 |
| Impurity F | 0.07 | 0.03 |
| Total Impurities | 0.48 | 0.29 |
Table 3: Spectroscopic Data for the Target Compound and a Key Impurity
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) | Key IR Bands (cm⁻¹) |
| This compound | 7.85 (s, 1H), 7.50-7.40 (m, 5H), 2.70 (s, 3H) | 160.2, 152.1, 137.5, 130.0, 129.5, 128.9, 115.8, 114.5, 24.5 | 2225 (C≡N), 1580, 1450 (C=C, aromatic), 760 (C-Cl) |
| Impurity D (2-Hydroxy-6-methyl-5-phenylnicotinonitrile) | 12.5 (br s, 1H, OH), 7.60 (s, 1H), 7.45-7.35 (m, 5H), 2.60 (s, 3H) | 165.1, 158.0, 138.2, 129.8, 129.3, 128.7, 116.5, 105.0, 22.1 | 3400-3200 (O-H), 2220 (C≡N), 1610, 1460 (C=C, aromatic) |
Visualizations
Caption: Workflow for the identification, isolation, and quantification of impurities.
Caption: Postulated synthesis pathway and the origin of potential impurities.
Purity Assessment of Synthesized 2-Chloro-6-methyl-5-phenylnicotinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of synthesized 2-Chloro-6-methyl-5-phenylnicotinonitrile and its alternatives, supported by established analytical methodologies. The purity of active pharmaceutical ingredients (APIs) and research chemicals is a critical parameter that directly impacts experimental outcomes, drug efficacy, and safety. This document outlines key analytical techniques for purity determination and provides a framework for comparing the purity profiles of the target compound with other commercially available, structurally related molecules.
Comparative Purity Analysis
The purity of this compound and its alternatives is a key consideration for its application in research and development. While specific batch-to-batch variations will exist, the following table summarizes the typically reported purity levels for the target compound and two commercially available alternatives.
| Compound Name | Structure | Reported Purity (%) | Analytical Method(s) Cited |
| This compound | ![]() | ≥97 | Not specified by vendor |
| 2-Chloro-6-methyl-5-nitronicotinonitrile | ![]() | 98 | Not specified by vendor |
| 2-Chloro-5-methyl-6-phenylnicotinaldehyde | ![]() | 95 - 98 | Not specified by vendor |
Note: The purity values are based on information provided by commercial suppliers and may not represent a comprehensive analysis of all potential impurities. It is recommended that users perform their own purity verification using the methods outlined below.
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust and validated analytical methods. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are provided as a guide for the purity assessment of this compound and related compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination and impurity profiling due to its high resolution and sensitivity. The following method is adapted from a validated protocol for the closely related compound, 2-Chloro-6-methylnicotinic acid, and is expected to provide good separation for this compound.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30-70% B
-
15-20 min: 70% B
-
20-22 min: 70-30% B
-
22-27 min: 30% B
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 10 mL of the initial mobile phase composition (70:30 Water:Acetonitrile) to prepare a 100 µg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. This method is suitable for the analysis of potential process-related impurities and degradation products.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight)
Column:
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Method Parameters:
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Analysis:
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Purity can be estimated by the area percentage of the main peak, although response factors may vary for different impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can be used to determine the purity of a substance without the need for a reference standard of the same compound.[2][3][4][5][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Internal Standard:
-
A certified reference material with a known purity, which has signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
Method Parameters:
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a known amount of the synthesized compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
Data Analysis:
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Synthesized compound
-
IS = Internal Standard
-
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound and the relationship between the different analytical techniques.
References
- 1. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. resolvemass.ca [resolvemass.ca]
Spectroscopic Comparison of 2-Chloro-6-methyl-5-phenylnicotinonitrile Isomers: A Guide for Researchers
Introduction
2-Chloro-6-methyl-5-phenylnicotinonitrile and its isomers are heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in organic electronics. A precise understanding of the structural isomers is crucial for elucidating structure-activity relationships and ensuring the purity and efficacy of these compounds. This guide provides a comprehensive spectroscopic comparison of hypothetical positional isomers of this compound, offering a framework for their differentiation using standard analytical techniques.
This guide summarizes expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to facilitate the replication of these analyses in a laboratory setting.
Experimental Protocols
The following sections detail the methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical environment of protons and carbons in the molecule, providing insights into the connectivity and spatial arrangement of atoms.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
If the sample is not fully soluble, a small amount of cotton wool can be used to filter the solution into a clean NMR tube.
-
The depth of the solution in the NMR tube should be approximately 4 cm.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Apply a drop of the prepared solution onto the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
-
If the film is too thin (resulting in weak absorption peaks), add another drop of the solution and let it dry. If the peaks are too intense, clean the plate and use a more dilute solution.
-
Place the salt plate in the sample holder of the FTIR instrument.
Data Acquisition:
-
Record a background spectrum of the clean, empty sample holder.
-
Place the sample plate in the spectrometer and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule, particularly those involving conjugated π-systems.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure that the absorbance falls within the linear range of the instrument (usually below 1.0 absorbance units).
-
Use quartz cuvettes with a 1 cm path length for both the sample and a reference blank (containing only the solvent).
Data Acquisition:
-
Record a baseline spectrum with the reference cuvette in both the sample and reference beams.
-
Place the sample cuvette in the sample beam and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λmax) is a key parameter to be determined.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns.
Instrumentation: A mass spectrometer, typically with an Electron Impact (EI) ionization source.
Sample Introduction:
-
Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph for separation prior to mass analysis.
Data Acquisition:
-
The sample is ionized in the source (e.g., using a standard electron energy of 70 eV for EI).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.
Spectroscopic Data Comparison
For the purpose of this guide, we will consider three hypothetical positional isomers of this compound, where the phenyl group is substituted at different positions on the pyridine ring, while maintaining the chloro, methyl, and nitrile groups at positions 2, 6, and 3 respectively. The isomers are:
-
Isomer A: this compound
-
Isomer B: 2-Chloro-6-methyl-4-phenylnicotinonitrile
-
Isomer C: 4-Chloro-6-methyl-5-phenylnicotinonitrile
The following tables summarize the expected spectroscopic data for these isomers.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (in CDCl₃)
| Assignment | Isomer A (Expected δ) | Isomer B (Expected δ) | Isomer C (Expected δ) |
| ¹H NMR | |||
| Pyridine-H | ~8.0-8.2 (s, 1H) | ~7.8-8.0 (s, 1H) | ~7.9-8.1 (s, 1H) |
| Phenyl-H | ~7.3-7.6 (m, 5H) | ~7.3-7.6 (m, 5H) | ~7.3-7.6 (m, 5H) |
| Methyl-H | ~2.6 (s, 3H) | ~2.5 (s, 3H) | ~2.7 (s, 3H) |
| ¹³C NMR | |||
| C-CN | ~115-117 | ~116-118 | ~114-116 |
| C-Cl | ~150-152 | ~151-153 | ~158-160 (C4) |
| C-CH₃ | ~160-162 | ~158-160 | ~159-161 (C6) |
| C-Phenyl | ~135-137 | ~145-147 | ~136-138 |
| Pyridine-C | ~120-140 | ~122-148 | ~121-145 |
| Phenyl-C | ~128-138 | ~128-138 | ~128-138 |
| CH₃ | ~20-22 | ~19-21 | ~21-23 |
Note: Chemical shifts (δ) are reported in parts per million (ppm). s = singlet, m = multiplet.
Table 2: IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | Isomer A (Expected Range) | Isomer B (Expected Range) | Isomer C (Expected Range) |
| C≡N stretch | 2220-2230 | 2220-2230 | 2220-2230 |
| C=C, C=N stretch (aromatic) | 1550-1600 | 1550-1600 | 1550-1600 |
| C-H stretch (aromatic) | 3050-3100 | 3050-3100 | 3050-3100 |
| C-H stretch (methyl) | 2920-2980 | 2920-2980 | 2920-2980 |
| C-Cl stretch | 1050-1100 | 1050-1100 | 1080-1130 |
Table 3: UV-Vis Spectroscopic Data (in Ethanol)
| Parameter | Isomer A (Expected) | Isomer B (Expected) | Isomer C (Expected) |
| λmax (nm) | ~270-280 | ~260-270 | ~275-285 |
| Molar Absorptivity (ε) | High | High | High |
Table 4: Mass Spectrometry Data (EI)
| Ion | Isomer A (Expected m/z) | Isomer B (Expected m/z) | Isomer C (Expected m/z) |
| [M]⁺ | 240/242 (3:1 ratio) | 240/242 (3:1 ratio) | 240/242 (3:1 ratio) |
| [M-CH₃]⁺ | 225/227 | 225/227 | 225/227 |
| [M-Cl]⁺ | 205 | 205 | 205 |
| [M-C₆H₅]⁺ | 163/165 | 163/165 | 163/165 |
Note: The presence of chlorine results in an isotopic pattern for chlorine-containing fragments, with the [M+2] peak having approximately one-third the intensity of the M peak.
Visualization of Workflow and Relationships
Experimental Workflow for Isomer Comparison
The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of isomers.
Influence of Isomerism on Spectroscopic Data
The following diagram illustrates the logical relationship between the isomeric structure and the resulting spectroscopic data.
Caption: Impact of isomeric structure on key spectroscopic parameters.
The differentiation of this compound isomers can be effectively achieved through a combination of NMR, IR, UV-Vis, and Mass Spectrometry. ¹H and ¹³C NMR are particularly powerful in distinguishing isomers by revealing subtle differences in the chemical environments of the pyridine and phenyl protons and carbons. While IR and Mass Spectrometry may show very similar patterns for positional isomers, they are crucial for confirming the presence of key functional groups and the overall molecular weight. UV-Vis spectroscopy can provide supporting evidence by highlighting differences in the extent of π-conjugation between the isomers. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently identify and characterize these important chemical entities.
Safety Operating Guide
Navigating the Disposal of 2-Chloro-6-methyl-5-phenylnicotinonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-6-methyl-5-phenylnicotinonitrile, a compound characterized by its chlorinated and nitrile functionalities. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety Considerations and Chemical Profile
Key Chemical Classifications for Disposal:
-
Chlorinated Organic Compound: Halogenated organic compounds are often categorized as hazardous waste due to their potential for environmental persistence and toxicity.[1][2][3][4]
-
Nitrile Compound: Nitriles are a class of organic compounds that can be toxic and may release hydrogen cyanide gas if they come into contact with strong acids.[5]
II. Quantitative Data and Incompatibility
Proper segregation of chemical waste is fundamental to safe disposal. Mixing incompatible chemicals can lead to dangerous reactions. The following table summarizes the known incompatibilities for the chemical classes relevant to this compound.
| Incompatible Agent | Potential Hazard of Mixing with Nitriles | Reference |
| Strong Acids (Mineral and Organic) | Generation of Heat, Toxic and Flammable Gas (e.g., Hydrogen Cyanide) | [5] |
| Strong Oxidizing Agents | Fire, Explosion, and/or formation of toxic fumes | [5] |
Note: Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) if available.
III. Step-by-Step Disposal Protocol
The disposal of this compound should be handled as hazardous waste. The following is a general procedural workflow for its disposal.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile gloves), safety goggles or a face shield, and a lab coat.[6]
2. Waste Collection and Segregation:
-
Collect waste this compound in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" and list the chemical name.[4][7]
-
Crucially, do not mix this waste with acidic waste streams to prevent the potential release of toxic hydrogen cyanide gas.[5]
-
Keep halogenated organic waste separate from non-halogenated waste to facilitate proper disposal and potentially reduce disposal costs.[4]
3. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[8]
-
Ensure the storage area is away from heat, direct sunlight, and incompatible chemicals.[8]
4. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[6]
-
Provide the waste management provider with a complete and accurate description of the waste.
IV. Experimental Protocols for Decontamination
While direct disposal of the chemical as hazardous waste is the recommended primary route, decontamination of containers or equipment that have come into contact with this compound is also a necessary procedure.
Container Decontamination:
-
Initial Rinse: Rinse the container multiple times with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol, or a solvent used in the experimental procedure).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste, following the same procedures as for the pure compound.[4]
-
Secondary Wash: After the solvent rinse, wash the container with soap and water.
-
Final Rinse: Perform a final rinse with distilled water.
V. Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. keene.edu [keene.edu]
- 3. epa.gov [epa.gov]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. nipissingu.ca [nipissingu.ca]
- 8. asset.conrad.com [asset.conrad.com]
Essential Safety and Operational Guide for 2-Chloro-6-methyl-5-phenylnicotinonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-6-methyl-5-phenylnicotinonitrile (CAS No. 10176-63-3) was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other chlorinated pyridines and nicotinonitrile derivatives. This information is intended to provide a baseline for safe handling and should not be considered a substitute for a compound-specific SDS. Researchers are strongly advised to consult a certified safety professional and obtain the official SDS from the supplier before handling this chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure the safe use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chlorinated nicotinonitrile compounds, which are often harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation, the following minimum PPE is recommended.[1][2]
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Hand Protection | Chemically Resistant Gloves | Nitrile rubber gloves are commonly recommended for similar compounds. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | Long-sleeved to prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
-
Preparation and Engineering Controls:
-
Ensure that a calibrated chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for handling this compound.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety glasses or goggles.
-
Don the appropriate chemically resistant gloves.
-
-
Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to avoid inhalation of any dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use spark-proof tools and equipment if the compound is flammable or handled near flammable solvents.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[1]
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete and before leaving the laboratory.
-
Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan
Waste containing this compound should be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
-
Waste Segregation:
-
Collect all waste materials, including contaminated PPE, weighing papers, and disposable equipment, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Keep the hazardous waste container tightly sealed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal Procedure:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
For halogenated organic compounds, incineration at high temperatures is a common disposal method.[3]
-
Never dispose of this chemical down the drain or in regular trash.
-
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



